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Zirconcene dihydride

Cat. No.: B13714470
M. Wt: 223.43 g/mol
InChI Key: VQFBYDXAIAGBFA-UHFFFAOYSA-N
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Description

Significance of Early Transition Metal Hydrides in Homogeneous Catalysis

Early transition metal hydrides are reactive compounds that play a crucial role in understanding the function of metals in reactions involving inert substrates like dinitrogen and in the activation of C-H and C-C bonds. researchgate.net Their significance in inorganic and organic chemistry is substantial, as they are key intermediates in a multitude of stoichiometric and catalytic reactions. researchgate.net The development of ligands capable of stabilizing these reactive metal hydrides is vital for the catalytic activation and transformation of small molecules. acs.org

These hydrides are central to homogeneous catalysis, a field with major scientific and technological applications. pnas.org They are implicated as key intermediates in many catalytic processes, including hydrogenation, polymerization, and the functionalization of small molecules. researchgate.netpnas.org For instance, the first homogeneous transition metal catalyst for the hydrogenation of olefins, a ruthenium complex, was developed in 1961. pnas.org The study of such systems has helped to define the fundamental steps of organotransition metal chemistry, such as oxidative addition and reductive elimination. pnas.org Polyhydride complexes, in particular, are involved in a wide array of organic reactions, acting as catalysts for environmentally friendly syntheses of important molecules. rsc.org The diverse reactivity of these hydrides—ranging from acidic to basic—allows them to participate in various reaction pathways, including the activation of strong chemical bonds. rsc.org

Overview of Zirconocene (B1252598) Complexes as Fundamental Organometallic Species

Zirconocene complexes are a class of organometallic compounds containing a zirconium metal center bonded to two cyclopentadienyl (B1206354) (Cp) ligands. ontosight.ai These compounds are fundamental in organometallic chemistry and have found widespread use in catalysis and organic synthesis. ontosight.ainichia.co.jpresearchgate.net The general structure is a bent metallocene, where the two Cp rings are not parallel. wikipedia.org This coordination imparts significant stability to the complex. ontosight.ai Zirconocene dichloride, a common starting material, features two additional chloride ligands that can be readily substituted, enabling a broad spectrum of chemical transformations. ontosight.aiwikipedia.org

The utility of zirconocene complexes expanded dramatically with the discovery of the hydrozirconation reaction. rsc.org They are well-known for their role as catalysts in Ziegler-Natta polymerization, used extensively for producing polymers like high-density polyethylene. ontosight.ai The zirconocene unit is also capable of stabilizing highly reactive and strained molecules, such as certain alkynes and alkenes, which facilitates their use in selective carbon-carbon bond-forming reactions. nih.gov Furthermore, these complexes can enhance the reactivity of otherwise unactivated molecules, allowing them to engage in unconventional transformations. nih.gov The versatility of zirconocene complexes has led to the development of novel synthetic routes to a variety of polyfunctionalized organic molecules. nih.gov

Role of Zirconcene Dihydride as a Key Precursor and Reactive Intermediate in Zirconium-Mediated Transformations

Zirconocene dihydride, [Cp₂ZrH₂], is a key hydride of zirconium that often exists as a dimeric species. It is a significant compound in the chemistry of Group 4 metal hydrides. mdpi.com It is typically prepared by the reduction of zirconocene dichloride (Cp₂ZrCl₂) with a strong reducing agent like lithium aluminium hydride (LiAlH₄). wikipedia.org This reduction can lead to an over-reduction, forming zirconocene dihydride alongside the more commonly used Schwartz's reagent (Cp₂ZrHCl). wikipedia.orgorgsyn.org In fact, zirconocene dihydride can be converted to Schwartz's reagent by treating it with methylene (B1212753) chloride. wikipedia.orgorgsyn.org

Zirconocene dihydride serves as a crucial precursor and reactive intermediate in a variety of zirconium-mediated transformations. mdpi.commdpi.com It is considered a probable precursor of the active intermediates in alkene dimerization reactions. mdpi.com The catalytic activity and chemoselectivity of systems based on zirconocene dichloride and zirconocene dihydride are often comparable, which points to zirconium hydrides as the key species initiating alkene transformations. mdpi.com

The reactivity of zirconocene dihydride is also demonstrated in its ability to activate small molecules. For example, it can undergo reversible C-H activation of a substituent on the cyclopentadienyl ring. acs.orgresearchgate.netacs.org New synthetic methods have been developed for the preparation of zirconocene dihydride and other hydride complexes using reagents like tert-butyllithium (B1211817), which allows for the synthesis of metallocene alkyl hydrides and dihydrides that are not accessible through more traditional routes. acs.orgacs.org These methods involve the generation of an isobutyl hydride complex which, upon exposure to hydrogen gas, undergoes hydrogenolysis to yield the monomeric dihydride. acs.orgacs.org

Furthermore, zirconocene hydrides, generated in situ from zirconocene dichloride, can catalyze the mild semireduction of amides to imines with high chemoselectivity. nih.gov This showcases the role of zirconocene dihydride as a transient, catalytically active species in important functional group transformations. Its ability to act as a source of hydride is fundamental to its utility in both stoichiometric and catalytic reduction processes. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12Zr B13714470 Zirconcene dihydride

Properties

Molecular Formula

C10H12Zr

Molecular Weight

223.43 g/mol

InChI

InChI=1S/2C5H5.Zr.2H/c2*1-2-4-5-3-1;;;/h2*1-5H;;;

InChI Key

VQFBYDXAIAGBFA-UHFFFAOYSA-N

Canonical SMILES

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[ZrH2]

Origin of Product

United States

Reactivity and Reaction Mechanisms

Dihydrogen Activation and Hydrogen Exchange Pathways

Zirconocene (B1252598) dihydride, (Cp₂ZrH₂), and its derivatives are notable for their ability to activate molecular hydrogen (H₂) and participate in various exchange and activation reactions. These processes are fundamental to its role in catalysis and synthetic chemistry.

The activation of dihydrogen by d⁰ zirconocene complexes, such as zirconocene dihydride, does not proceed through conventional oxidative addition, as the metal center is already in its highest oxidation state. Instead, a mechanism termed 'direct hydrogen transfer' has been proposed. nbn-resolving.ded-nb.info This model suggests the formation of a dihydrogen adduct with the d⁰ metal species, followed by an intramolecular hydrogen shift. nbn-resolving.ded-nb.info This pathway avoids a formal change in the metal's oxidation state or the generation of a positively charged, protonic hydrogen species that would result from heterolytic H₂ cleavage. nbn-resolving.ded-nb.info The transition state for this process involves a three-center (H···H···H)⁻ ligand configuration. nbn-resolving.ded-nb.info

The formation of an H₂ adduct with d⁰ species of the type (C₅R₅)₂ZrR'₂ (where R and R' can be H) is analogous to the formation of a carbon monoxide (CO) adduct. nbn-resolving.ded-nb.info Molecular orbital analysis using the extended Hückel method reveals that the interaction involves both donation from the H₂ σ orbital to the metal and, crucially, back-donation from high-lying metal-hydride (M-H) bonding orbitals into the σ* antibonding orbital of the H₂ molecule. nbn-resolving.ded-nb.info This π-type back-donation is critical for the stability of the adduct and influences the geometry of H₂ coordination. d-nb.info This interaction leads to a slight negative charge of about -0.1 units on the H₂ ligand and a corresponding decrease in negative charge on the original hydride ligands. d-nb.info The energy gained from forming these H₂ adducts is modest, calculated to be around 0.7 eV for metal d orbital energies of -7.0 eV, with two isomeric adduct structures having virtually identical energies. d-nb.info

The mechanistic pathway involving H₂ adduct formation and intramolecular hydrogen transfer provides a clear route for hydrogen isotope exchange. When zirconocene dihydride is treated with deuterium (B1214612) (D₂), the same reaction sequence occurs, leading to the rapid scrambling of isotopes. nbn-resolving.ded-nb.info The reaction between (C₅R₅)₂ZrH₂ and D₂ results primarily in the formation of HD and the deuterated zirconocene complex, (C₅R₅)₂ZrHD. d-nb.info This H/D exchange has been observed to be rapid even at low temperatures, such as -78°C. d-nb.info

Thermolysis of a cyclometalated zirconocene hydride, (η⁵-C₅H₃-1,3-(SiMe₃)₂)(η⁵-C₅H₃-3-SiMe₃-1-η¹-SiMe₂CH₂)ZrH, in the presence of deuterated solvents like benzene-d₆ also demonstrates H/D exchange, which arises from the reversible C-H activation of the sp²-hybridized bonds of the solvent. acs.org

Reactant SystemIsotope Labeling ExperimentObserved OutcomeReference
(C₅R₅)₂ZrH₂Reaction with D₂Rapid formation of HD and (C₅R₅)₂ZrHD d-nb.info
Cyclometalated ZrHThermolysis in benzene-d₆H/D exchange via reversible C-H activation acs.org

Zirconocene dihydride and related hydride complexes are capable of activating robust carbon-hydrogen (C-H) bonds. This reactivity is a key feature of these compounds and has been explored in various contexts, from intramolecular cyclometalation to intermolecular C-H activation of solvents and other substrates. acs.orgresearchgate.netacs.org The activation can occur with both sp² (aromatic) and sp³ (aliphatic) hybridized C-H bonds, although the mechanisms may differ. acs.org

In the absence of other substrates, certain zirconocene dihydride complexes can undergo reversible C-H activation of a ligand substituent, leading to a "tuck-in" or cyclometalated derivative. researchgate.netacs.org For example, the monomeric dihydride CpCp''ZrH₂ (where Cp'' = 1,3-(SiMe₃)₂C₅H₃) undergoes reversible C-H activation of a trimethylsilyl (B98337) group on a cyclopentadienyl (B1206354) ligand to form the cyclometalated hydride Cp(η⁵-1-SiMe₃C₅H₃-3-(η¹-SiMe₂CH₂))ZrH. researchgate.netacs.org

This reversibility is also demonstrated in thermolysis experiments. Heating a cyclometalated zirconocene hydride in benzene-d₆ or toluene-d₈ leads to H/D exchange, indicating reversible C-H activation of the aromatic solvent. acs.org NMR studies of these reactions show that zirconocene aryl hydride complexes are formed in equilibrium with the cyclometalated hydride. acs.org In contrast, when the thermolysis is performed in alkane solvents, a second cyclometalation occurs on the opposite cyclopentadienyl ring, highlighting the different pathways available for C-H bond activation. acs.org

Zirconocene ComplexReaction ConditionPathwayProductReference
Cp*Cp''ZrH₂Absence of dihydrogenReversible C-H activation of SiMe₃ groupCyclometalated "tuck-in" derivative researchgate.netacs.org
Cyclometalated ZrHThermolysis in benzene-d₆Reversible C-H activation of areneZirconocene aryl hydride (in equilibrium) acs.org
Cyclometalated ZrHThermolysis in alkaneC-H activation of second SiMe₃ groupDouble-cyclometalated complex acs.org
Mechanistic Differences in Arene and Alkane Reductive Elimination

Heteroatom-Hydrogen (X-H) Activation Studies

Zirconocene dihydride and its derivatives are known to activate a variety of heteroatom-hydrogen (X-H) bonds, where X can be oxygen, nitrogen, boron, or silicon. nsf.gov This reactivity is central to their use in catalysis and synthesis.

The activation of X-H bonds by low-valent metal complexes like those of titanium, a group 4 counterpart to zirconium, involves the coordination of the small molecule to the metal center. nsf.gov This coordination leads to a redistribution of electrons between the metal and the ligand orbitals, resulting in a weakening of the X-H bond and facilitating its cleavage. nsf.gov

For example, studies on related hafnium complexes, which share similarities with zirconium systems, have shown that the reaction of Cp*HfCl(PtBu₂)₂ with H₂ results in the rapid cleavage of Hf-P bonds. caltech.edu While specific studies focusing solely on zirconocene dihydride's X-H activation were not found in the provided search results, the principles observed for related group 4 metal hydrides are generally applicable. The electrophilicity of the metal center plays a significant role; for instance, the increased electrophilicity of bis(indenyl)zirconocene dihydrides, as compared to their tetrahydroindenyl counterparts, leads to stronger binding of σ-donating ligands. researchgate.net This suggests a greater propensity for interaction with and activation of X-H bonds.

Insertion Reactions into Zirconium-Hydride Bonds

Hydrozirconation, the insertion of alkenes and alkynes into the Zr-H bond of a zirconocene hydride species, is a cornerstone of organozirconium chemistry. wikidoc.orgenamine.net This reaction, typically carried out with Schwartz's reagent ((C₅H₅)₂ZrHCl), which can be generated from zirconocene dihydride, provides a versatile method for the functionalization of unsaturated organic molecules. wikidoc.orgorganic-chemistry.orgresearchgate.net

The process involves the formal addition of the Zr-H bond across the carbon-carbon multiple bond, leading to the formation of alkyl or vinylzirconium intermediates. wikidoc.orgenamine.net These intermediates can then be trapped by a variety of electrophiles to yield functionalized alkanes and stereodefined functionalized alkenes in high yields and under mild conditions. researchgate.net

The general mechanism for hydrozirconation is believed to proceed through a concerted, four-centered transition state. scribd.com For alkenes, the resulting alkylzirconium species can undergo facile rearrangement to the terminal alkyl complex, a process that likely involves β-hydride elimination followed by reinsertion. wikipedia.orgnih.gov This isomerization allows for the formation of terminal products even from internal olefins. nih.gov

The hydrozirconation of alkenes and alkynes with zirconocene hydrides exhibits high degrees of regioselectivity and stereoselectivity. enamine.netresearchgate.net

For alkenes, the zirconium moiety typically adds to the sterically least hindered carbon atom of the double bond. enamine.netscribd.com This high regioselectivity is attributed to the bulky nature of the zirconocene fragment. researchgate.net In the case of internal olefins, isomerization via reversible hydrozirconation and β-hydride elimination often leads to the thermodynamically favored terminal alkylzirconium complex. nih.gov

With alkynes, the hydrozirconation proceeds with cis or syn stereochemistry, meaning the zirconium and hydrogen atoms add to the same face of the alkyne, resulting in a cis-vinylzirconium species. enamine.netwikipedia.orgnichia.co.jp For terminal alkynes, the zirconium atom predominantly adds to the terminal carbon, yielding the corresponding vinylzirconium product. wikipedia.org

The predictable and high stereoselectivity and regioselectivity of hydrozirconation make it a powerful tool in organic synthesis for the construction of specific stereoisomers.

The rate of insertion of unsaturated substrates into the zirconium-hydride bond is influenced by the steric and electronic properties of the substrate. Kinetic studies on the insertion of various olefins into the Zr-H bond of sterically crowded, monomeric dihydrides like Cp₂ZrH₂ and Cp₂HfH₂ (a close relative) have provided valuable insights into these factors. researchgate.netacs.org

The general reactivity trend for the insertion of different unsaturated substrates into the Zr-H bond is as follows: terminal alkyne > terminal alkene ≈ internal alkyne > disubstituted alkene. wikidoc.orgscribd.comwikipedia.org

For the reaction of Cp*₂HfH₂, the relative rates of olefin insertion were determined to be: 1-pentene (B89616) > styrene (B11656) >> cis-2-butene (B86535) > cyclopentene (B43876) > trans-2-butene > isobutene. researchgate.netacs.org

Furthermore, the steric environment around the metal center significantly impacts the insertion rate. For instance, the rate of isobutene insertion into Cp(η⁵-C₅Me₄H)ZrH₂ is approximately 3,800 times faster than its insertion into the more sterically hindered Cp₂ZrH₂ at -63 °C. researchgate.netacs.org This demonstrates the profound effect of the cyclopentadienyl ligand substitution on the reactivity of the zirconocene dihydride.

A primary kinetic isotope effect (kH/kD) of 2.4(3) at 23 °C for the insertion of para-substituted styrenes, along with a linear free-energy correlation, suggests that the insertion into the Zr-H bond proceeds via a rate-determining hydride transfer to the coordinated olefin, with a small buildup of positive charge at the β-carbon of the inserting styrene. researchgate.netacs.org

Unsaturated SubstrateRelative Rate of Insertion into Cp*₂HfH₂
1-PenteneFastest
Styrene>
cis-2-Butene>>
Cyclopentene>
trans-2-Butene>
IsobuteneSlowest

Table 1. Relative rates of insertion for various unsaturated substrates with a hafnocene dihydride, illustrating the steric and electronic effects on the reaction rate. researchgate.netacs.org

Relative Rates of Insertion for Different Unsaturated Substrates

Carbon Monoxide (CO) Insertion

Zirconocene dihydride reacts with carbon monoxide in a process that leads to the formation of new carbon-carbon bonds. This reactivity is of significant interest for the synthesis of organic molecules from C1 feedstocks.

The reaction of zirconocene dihydride with carbon monoxide can lead to the formation of ethenediolate complexes. researchgate.netresearchgate.net For instance, the reaction of [Zr(Cp)₂(H)₂] (where Cp is pentamethylcyclopentadienyl) with CO at low temperatures initially forms a transient carbonyl adduct, [Zr(Cp)₂(H)₂(CO)]. nih.gov Upon warming, this intermediate converts to a dimeric trans-ethenediolate complex, [{Zr(Cp)₂H}₂(μ-OCH=CHO)]. nih.gov This transformation involves the reductive coupling of two CO molecules. rsc.org In some cases, the cis-isomer of the ethenediolate complex can also be formed, particularly when the reaction is carried out in the presence of H₂. nih.govresearchgate.net

The insertion of carbon monoxide into a zirconium-carbon bond, which can be formed via hydrozirconation of an alkene, generates an acyl zirconocene intermediate. chemeurope.comwikipedia.org This insertion is a facile and often irreversible process. nih.gov The resulting acyl zirconocene complexes are valuable synthetic intermediates, acting as acyl anion equivalents in various carbon-carbon bond-forming reactions. nih.gov The presence of a CO atmosphere can be crucial in trapping alkyl zirconocene intermediates before they undergo isomerization, allowing for the formation of branched acyl complexes that would not be accessible through traditional hydrozirconation routes. nih.gov The mechanism is thought to involve the coordination of CO to the zirconocene complex, followed by migratory insertion of the alkyl group onto the carbonyl carbon. d-nb.info

Formation of Ethenediolate Complexes

Carbon Dioxide (CO₂) Insertion

Zirconocene dihydride also reacts with carbon dioxide, another important C1 molecule. This reaction involves the insertion of CO₂ into the Zr-H bond.

The insertion of carbon dioxide into the Zr-H bond of a zirconocene hydride complex leads to the formation of a zirconium(IV) formate (B1220265) complex. rsc.org This reaction is a well-documented process for metal hydrides. rsc.org For example, a zirconocene(IV) triazenido hydride complex has been shown to readily activate CO₂ to form a stable zirconocene(IV) triazenido-formate complex. rsc.orgrsc.org The presence of sterically demanding ligands can contribute to the stability of the resulting mononuclear formate complex, preventing further reactions that might occur with less hindered analogues like Schwartz's reagent. rsc.org

Computational studies, often employing Density Functional Theory (DFT), provide valuable insights into the mechanism of CO₂ insertion into Zr-H bonds. rsc.orgrsc.org These studies can elucidate the energetics of different reaction pathways. For instance, in the formation of a zirconocene(IV) triazenido-formate complex, computational analysis revealed that the coordination of a pyridine (B92270) ligand to the zirconium center lowers the activation barrier for the initial hydrogen transfer step. rsc.orgrsc.org DFT calculations on the insertion of CO₂ into related d⁰ metal alkoxide bonds suggest a highly ordered, closed transition state with significant interaction between the metal center and the incoming CO₂ molecule. rsc.org The reaction is often characterized by a low activation enthalpy and a highly negative activation entropy, indicating a constrained transition state geometry. rsc.org Such computational analyses support a mechanism involving a lateral attack of CO₂ on the Zr-H bond. rsc.org

Formation of Zirconium(IV) Formate Complexes

Nitrile and Imine Insertion for Carbonyl Reductions

Zirconocene hydride catalysis has emerged as a significant tool for the functional group interconversion of carbonyl-containing molecules. chemrxiv.org While traditional applications often lead to the complete reduction of esters to alcohols, recent methodologies have leveraged amine-intercepted reductions to achieve more nuanced transformations, effectively utilizing imine intermediates to control the extent of reduction. chemrxiv.org

A highly selective method has been developed for the conversion of esters to imines, enamines, aldehydes, or amines, bypassing the common over-reduction to alcohols. chemrxiv.org This process uses a zirconocene dichloride precatalyst in combination with a hydrosilane reductant and an amine. chemrxiv.org The zirconocene hydride, generated in situ, reduces the ester to an intermediate at the aldehyde oxidation level. This transient species is then trapped by a primary amine present in the reaction mixture to form a stable imine or enamine. chemrxiv.org This trapping strategy is crucial as it prevents further reduction of the aldehyde intermediate to the alcohol. chemrxiv.org This protocol demonstrates broad applicability, converting a variety of aryl and aliphatic esters into imines and enamines in yields of up to 99%. chemrxiv.org Subsequent hydrolysis of the imine product can furnish the corresponding aldehyde.

This catalytic system showcases the utility of oxophilicity-driven zirconocene hydride catalysis for unconventional chemical transformations. chemrxiv.org The catalytic cycle is notable for its ability to facilitate the direct reductive amination of esters in a single flask. chemrxiv.org Similarly, zirconocene hydride has been shown to catalyze the semireduction of both secondary and tertiary amides to imines with excellent chemoselectivity. organic-chemistry.org These reactions highlight the role of imine formation not as a direct insertion into the Zr-H bond, but as a critical trapping mechanism that enables the partial reduction of various carbonyl derivatives.

Reductive Elimination Processes

Reductive elimination is a fundamental reaction pathway for zirconocene dihydride and its derivatives, providing a route to generate highly reactive, low-valent zirconocene species. This process can be initiated through various means, including photochemical irradiation and thermal activation, and is pivotal in the activation of small molecules like dinitrogen.

Photochemically Induced Reductive Elimination

Photochemical irradiation provides an effective method to induce reductive elimination from certain zirconocene derivatives, particularly aryl hydride and diaryl complexes. rsc.orgnih.gov This process is a key step in providing an alkali metal-free route to strongly activated early-metal N₂ complexes. nih.gov For instance, the irradiation of zirconocene aryl hydride complexes with UV light leads to the reductive elimination of an arene molecule, generating a transient and highly reactive zirconocene intermediate. nih.gov

In a key study, the zirconocene dinitrogen complex [{(η⁵-C₅Me₄H)₂Zr}₂(μ₂,η²,η²-N₂)] was synthesized via photochemical reductive elimination from the corresponding zirconium bis(aryl) or aryl hydride complexes. nih.gov Mechanistic investigations support that this reaction proceeds through the formation of intermediate zirconocene arene complexes. nih.gov In the absence of a suitable trapping agent like dinitrogen, these intermediates may undergo C-H activation or other side reactions. nih.gov However, when an excess of dinitrogen is present, it displaces the arene, leading to the formation of a complex with a strongly activated N₂ ligand. nih.gov This photochemical strategy harnesses the energy of light to access reactive intermediates capable of cleaving and functionalizing strong chemical bonds. rsc.org

Alkane Elimination from Alkyl Hydride Derivatives

The reductive elimination of alkanes from zirconocene alkyl hydride complexes is a well-studied process that is critical to understanding the stability and reactivity of these species. The rate of this elimination is significantly influenced by the steric environment around the zirconium center. researchgate.net Studies on a series of complexes with the formula CpCp''Zr(R)H (where Cp = η⁵-C₅Me₅ and Cp'' = η⁵-C₅H₃-1,3-(SiMe₃)₂) have shown that the rate of reductive elimination increases as the steric bulk of the alkyl ligand (R) increases. researchgate.net This trend is attributed to ground-state destabilization caused by unfavorable steric interactions between the bulky alkyl group and the cyclopentadienyl ligands. researchgate.net

Kinetic studies on the related process of β-hydrogen elimination from zirconocene alkyl hydrides, which also produces an alkane and a zirconocene alkene complex (or subsequently the dihydride via isomerization), provide further mechanistic insight. researchgate.net For the series (RnCp)₂Zr(CH₂CHR')(H), the process exhibits a primary kinetic deuterium isotope effect (kH/kD) ranging from 3.9 to 4.5, indicating that the cleavage of the C-H bond is involved in the rate-determining step. researchgate.net Furthermore, a study of the phenethyl hydride series Cp*(η⁵-C₅Me₄H)Zr(CH₂CH₂-p-C₆H₄-X)(H) revealed a linear free-energy relationship with a negative ρ value of -1.80(5) when correlated with Hammett σ parameters, suggesting the development of positive charge at the β-carbon in the transition state. researchgate.net

The mechanism for H₂-induced alkane elimination from zirconocene alkyl derivatives has been analyzed through molecular orbital calculations, which suggest a "direct hydrogen transfer" reaction mode. nbn-resolving.ded-nb.info This pathway involves the formation of a dihydrogen adduct followed by an intramolecular hydrogen shift to the alkyl ligand, proceeding through a three-centre (H⋯H⋯H)⁻ ligand configuration without a formal change in the metal's oxidation state. nbn-resolving.ded-nb.info

Table 1: Influence of Alkyl Group Steric Bulk on the Rate of Reductive Elimination from Cp*Cp''Zr(R)H Complexes. researchgate.net
Alkyl Group (R)Relative Rate of EliminationComment
CH₃SlowestLeast sterically hindered.
CH₂CH₂CH₂CH₃IntermediateLinear alkyl chain.
CH₂C(CH₃)₃ (neopentyl)FastestMost sterically hindered, promoting elimination.

Role in Dinitrogen (N₂) Activation

The reductive elimination of molecules such as H₂, alkanes, or arenes from zirconocene precursors is a cornerstone strategy for the activation of dinitrogen. nih.govacs.org This elimination process generates a coordinatively unsaturated and electron-rich Zr(II) center, which is capable of binding and activating the otherwise inert N₂ molecule. acs.orgresearchgate.net

Both thermal and photochemical reductive elimination pathways have been successfully employed. Thermally, the monomeric ansa-zirconocene dihydride, {rac-Me₂Si(η⁵-C₅H₂-2-SiMe₃-4-CMe₃)₂}ZrH₂, undergoes reductive elimination of H₂ in the presence of N₂ to yield the dinuclear dinitrogen complex BpZr(μ₂,η²,η²-N₂)ZrBp. acs.orgresearchgate.net In this product, the dinitrogen ligand is coordinated in a side-on fashion to both zirconium centers, resulting in a significant elongation of the N-N bond to 1.241(3) Å, indicative of strong activation. acs.org

Photochemically, the reductive elimination of arenes from zirconocene diaryl or aryl hydride complexes provides a clean, alkali-metal-free route to similar dinitrogen complexes. nih.gov The resulting low-valent zirconocene species readily binds N₂, forming stable complexes that can serve as starting points for further N-H or N-C bond-forming reactions. nih.gov For example, exposure of some activated dinitrogen complexes to dihydrogen can lead to N-H bond formation, producing hydrido zirconocene hydrazido compounds. nih.gov These findings demonstrate that reductive elimination is a critical step, enabling the zirconocene fragment to reduce the metal center and engage in the challenging task of dinitrogen fixation. researchgate.net

Stoichiometric Reactions with Small Molecules and Ligands

Zirconocene dihydride and its derivatives engage in a variety of stoichiometric reactions with small unsaturated molecules and ligands. These reactions, which include reduction, deprotonation, and insertion, showcase the diverse reactivity of the zirconium-hydride bond.

Reactions with Azobenzene (B91143) and Terminal Alkynes (e.g., Deprotonation)

The reactivity of zirconocene dihydride towards molecules containing polar multiple bonds is exemplified by its interactions with azobenzene and terminal alkynes. These reactions highlight distinct pathways governed by the nature of the substrate.

With azobenzene, the reaction typically involves the reduction of the N=N double bond. researchgate.net This reactivity is analogous to that observed with other early transition metal and alkaline earth metal hydrides, where the hydride ligands are transferred to the nitrogen atoms of the azobenzene molecule. researchgate.net This process can lead to the formation of complexes containing a reduced azobenzenyl ligand. This transformation is driven by the formation of strong N-H bonds and the ability of the zirconium center to mediate the two-electron reduction.

In the case of terminal alkynes, two primary reaction pathways are possible: insertion (hydrozirconation) or deprotonation. While hydrozirconation is a well-known reaction for Schwartz's reagent (Cp₂Zr(H)Cl), leading to vinylzirconium species, zirconocene dihydride can also act as a base. organic-chemistry.orgresearchgate.net The hydride ligands are sufficiently basic to deprotonate the acidic acetylenic proton of a terminal alkyne. researchgate.net This acid-base reaction results in the formation of a zirconocene acetylide complex and the evolution of dihydrogen gas. researchgate.net The choice between deprotonation and insertion is influenced by factors such as the steric hindrance of the substrates and the reaction conditions.

Table 2: Summary of Stoichiometric Reactions of Zirconocene Hydride.
ReactantReaction TypeProduct TypeReference
AzobenzeneReductionComplex with reduced azobenzenyl ligand researchgate.net
Terminal Alkyne (RC≡CH)DeprotonationZirconocene acetylide complex researchgate.net
Terminal Alkyne (RC≡CH)Insertion (Hydrozirconation)Vinylzirconium complex organic-chemistry.org

Adduct Formation with Lewis Acidic Organoaluminum Compounds and Methylaluminoxane (B55162)

Zirconocene dihydride and its derivatives readily form adducts with Lewis acidic organoaluminum compounds. These interactions are significant, particularly in the context of olefin polymerization catalysis where organoaluminum compounds often act as cocatalysts. The nature of the resulting adducts can vary depending on the structure of the zirconocene complex and the organoaluminum reagent used.

Neutral zirconocene dihydride complexes can be generated in hydrocarbon solutions and on silica (B1680970) supports when catalyst systems containing zirconocene dichlorides are treated with methylaluminoxane (MAO) and a hydride source like diisobutylaluminum hydride or triisobutylaluminum (B85569). uni-konstanz.de These dihydride species are often formulated as adducts with Lewis-acidic alkylaluminum species, such as AlR₂X, forming complexes like rac-Me₂Si(ind)₂ZrH₂·{nAlR₂X}. uni-konstanz.de These adducts are not static and can be converted back to reactive cationic zirconocene species upon the addition of an olefin like isobutene. uni-konstanz.de

The structure of these adducts has been a subject of investigation. Two primary structures were initially proposed for adducts of zirconocene dihydrides with Lewis-acidic organoaluminum compounds: a species derived from monomeric Cp₂ZrH₂ of the type Cp₂Zr(H)(μ-H)(Al₂R₄X), and a dimeric form (Cp₂Zr-H...AlR₂X)₂(μ-H). uni-konstanz.depreprints.org However, NMR studies have revealed that in some systems, a single ZrH₂ signal is observed, which is inconsistent with these earlier proposals. uni-konstanz.de This has led to the tentative proposal of a structure where two AlR₂X units are complexed to the dihydride, as in SBIZrH₂·{nAlR₂X} (where SBI is a bridged ligand system), although crystallographic confirmation remains challenging to obtain from MAO-containing systems. uni-konstanz.de

The interaction between zirconocene dihydrides and organoaluminum compounds can also lead to the formation of more complex heterometallic hydride-bridged clusters. For instance, unbridged zirconocene dichlorides react with diisobutylaluminum hydride (HAlⁱBu₂) to form tetranuclear trihydride clusters. In contrast, ansa-zirconocene dichlorides, which have a bridge between the cyclopentadienyl rings, tend to form binuclear dihydride complexes. acs.org This difference in reactivity is attributed to the varied rotational freedom of the cyclopentadienyl ligands in bridged versus unbridged systems. acs.org

Furthermore, zirconocene hydride complexes exhibit a strong affinity for MAO, leading to the formation of stable adducts. mdpi.comresearchgate.net Theoretical studies suggest that both chain and cage-like structures of MAO play a significant role in forming the most active sites for alkene reactions. researchgate.net The interaction can also involve the exchange of hydride and methyl groups, leading to hydrogen-substituted MAO. researchgate.net In some cases, bimetallic Zr,Zr-hydride complexes have been observed to react with MAO, forming both soluble derivatives and less soluble, heavier adducts. researchgate.net

Coordination with Phosphine (B1218219) Ligands

Zirconocene dihydrides can coordinate with σ-donating ligands like phosphines. This coordination is influenced by the electronic properties of the zirconocene complex itself. For example, the more electrophilic bis(indenyl)zirconocene dihydride, (η⁵-C₉H₅-1,3-(CHMe₂)₂)₂ZrH₂, readily coordinates with phosphines such as trimethylphosphine (B1194731) (PMe₃) and triethylphosphine (B1216732) (PEt₃) to form stable adducts. researchgate.netacs.org The structure of the PMe₃ adduct, (η⁵-C₉H₅-1,3-(CHMe₂)₂)₂ZrH₂(PMe₃), has been confirmed through structural characterization. researchgate.net

In contrast, the more electron-rich zirconocene tetrahydroindenyl dihydrides show weaker binding to these ligands in solution. researchgate.netacs.org This difference highlights the role of the ligand framework on the Lewis acidity of the zirconium center and its ability to coordinate with donor ligands.

The interaction with phosphine ligands is not limited to simple adduct formation. In more complex systems, phosphine coordination can be part of a larger reaction sequence. For instance, in the reaction of a ditantalum dinitrogen complex with zirconocene dihydride, an initial adduct formation is proposed to facilitate electron transfer and the cleavage of the N-N bond. ubc.canih.govpnas.org This process ultimately leads to the formation of a phosphinimide through the nucleophilic attack of a phosphine donor. ubc.canih.govpnas.org

Additionally, zirconocene complexes featuring a cyclopentadienyl ligand with a pendant phosphine group have been synthesized. acs.org These complexes can be converted to their cationic counterparts, where the phosphine moiety coordinates intramolecularly to the cationic zirconium center. acs.org This demonstrates the versatility of phosphine ligands in stabilizing reactive zirconocene species.

Ligand Effects on Reactivity and Selectivity

The "Indenyl Effect" in Olefin Insertion Rates and Electrophilicity

The "indenyl effect" refers to the enhanced reactivity observed in bis(indenyl)zirconocene complexes compared to their bis(cyclopentadienyl) or bis(tetrahydroindenyl) counterparts. This effect is particularly pronounced in the context of olefin insertion into Zr-H bonds of zirconocene dihydrides.

Kinetic studies have demonstrated that the insertion of olefins, such as cyclohexene (B86901), into the Zr-H bonds of bis(indenyl)zirconocene dihydrides is significantly faster than the corresponding reaction with bis(tetrahydroindenyl) derivatives. researchgate.netacs.org For example, the second-order rate constants for cyclohexene insertion into (η⁵-C₉H₅-1,3-R₂)₂ZrH₂ (where R = SiMe₃, CHMe₂) are notably larger than those for the analogous (η⁵-C₉H₉-1,3-R₂)₂ZrH₂ complexes. researchgate.netacs.org

This increased reactivity is attributed to the greater electrophilicity of the zirconium center in the bis(indenyl) complexes. researchgate.netacs.org The indenyl ligand, with its fused benzene (B151609) ring, is more electron-withdrawing than the cyclopentadienyl or tetrahydroindenyl ligands. This electronic effect makes the zirconium atom more susceptible to nucleophilic attack by the olefin, facilitating the insertion reaction. The indenyl effect is not believed to arise from a change in the hapticity of the indenyl ligand during the reaction. researchgate.netacs.org

The enhanced electrophilicity of bis(indenyl)zirconocene dihydrides also influences their coordination chemistry. As mentioned previously, they form more stable adducts with σ-donating ligands like phosphines compared to the more electron-rich tetrahydroindenyl analogues. researchgate.netacs.org Furthermore, the presence of indenyl ligands can influence the types of products formed in catalytic reactions, with a tendency to favor the formation of oligomeric products in alkene transformations. mdpi.com

Influence of Cyclopentadienyl Substituents (e.g., SiMe₃, CMe₃)

Substituents on the cyclopentadienyl (Cp) rings of zirconocene dihydrides have a profound impact on their reactivity and selectivity, primarily through steric and electronic effects.

Steric Effects: The steric bulk of Cp substituents significantly influences the rates of both olefin insertion and β-hydrogen elimination. Increasing the steric crowding around the zirconium center generally slows down these reactions. For instance, the rate of β-hydrogen elimination from (RₙCp)₂Zr(alkyl)(H) complexes decreases as the substitution on the Cp ligands increases. researchgate.netacs.orgcaltech.edu A striking example of this steric influence is the insertion of isobutene. The rate of isobutene insertion into Cp(η⁵-C₅Me₄H)ZrH₂ is approximately 3,800 times greater than for Cp₂ZrH₂ at -63 °C, demonstrating the significant steric hindrance imposed by the tenth methyl group. researchgate.netacs.orgcaltech.edu

The steric environment created by bulky substituents can also determine the nuclearity of the resulting hydride complexes. While less sterically demanding Cp ligands can lead to dimeric or polymeric zirconocene dihydrides, bulky substituents like pentamethylcyclopentadienyl (Cp) or those with trimethylsilyl (SiMe₃) or tert-butyl (CMe₃) groups can favor the formation of monomeric dihydrides. researchgate.netsmu.ca For example, CpCp''ZrH₂ (where Cp'' = 1,3-(SiMe₃)₂C₅H₃) is a monomeric dihydride. researchgate.net

Electronic Effects: The electronic nature of the substituents also plays a role, although it is often intertwined with steric effects. Electron-donating substituents, such as alkyl groups, increase the electron density at the zirconium center. This can influence the rates of elementary steps in catalytic cycles. For example, in the insertion of para-substituted styrenes into a Zr-H bond, a linear free-energy relationship with a negative ρ value (-0.46) was observed, indicating a buildup of slight positive charge at the β-carbon of the styrene in the transition state. researchgate.netacs.orgcaltech.edu

The combination of steric and electronic effects from substituents like SiMe₃ and CMe₃ allows for the fine-tuning of the reactivity of zirconocene dihydrides, enabling control over processes like olefin polymerization and other catalytic transformations.

Role of Bridging Ligands (e.g., Ansa-, SiOSi-bridges)

Bridging ligands that link the two cyclopentadienyl rings in zirconocene complexes, creating what are known as ansa-metallocenes, play a crucial role in controlling the geometry, reactivity, and selectivity of the metal center.

Geometric Constraints and Reactivity: The primary function of an ansa-bridge is to restrict the rotation of the cyclopentadienyl rings, fixing their relative orientation. This has significant consequences for the catalytic properties of the zirconocene complex, particularly in stereoselective reactions like propylene (B89431) polymerization. The nature of the bridge itself, including its length and constituent atoms, influences the electronic environment at the zirconium center. acs.org

Single-atom bridges like [Me₂C] and [Me₂Si] have been found to be electron-withdrawing. acs.org This is attributed to the stabilization of the cyclopentadienyl ligand's acceptor orbital, which enhances back-donation from the metal. acs.org As the length of the bridge increases, this electron-withdrawing effect diminishes. acs.org

Influence on Adduct Formation and Hydride Structure: The presence of an ansa-bridge also affects the interaction of zirconocene dihydrides with other reagents. As noted earlier, ansa-zirconocene dichlorides react with diisobutylaluminum hydride to form binuclear dihydride complexes, in contrast to the tetranuclear clusters formed by their unbridged counterparts. acs.org This highlights how the rigidity of the ansa-ligand framework can direct the outcome of subsequent reactions.

Furthermore, the steric and electronic properties of the bridge can determine the structure of the resulting dihydride. For instance, the hydrogenation of rac-Me₂Si(η⁵-C₅H₂-2-SiMe₃-4-CMe₃)₂ZrMe₂ (a singly bridged complex) yields the first example of a monomeric ansa-zirconocene dihydride. researchgate.netacs.org In contrast, hydrogenation of a doubly bridged zirconium dimethyl complex occurs much more slowly. researchgate.netacs.org The monomeric ansa-zirconocene dihydride can then react with dinitrogen, demonstrating how the bridge can facilitate unusual reactivity. researchgate.netacs.org

The introduction of indenyl ligands with bridges, such as in rac-H₄C₂Ind₂ZrCl₂, can also lead to an increased yield of oligomeric products in alkene transformations. mdpi.com The combination of the indenyl effect and the geometric constraints of the ansa-bridge provides a powerful tool for tuning the catalytic behavior of these systems.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of zirconocene (B1252598) dihydride complexes, providing invaluable insights into their structure, reactivity, and dynamic properties.

Multi-nuclear and multi-dimensional NMR techniques are powerfully employed to determine the precise structure of zirconocene dihydride derivatives.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the ligands. For example, in zirconocene hydride alkenyls, the ¹³C NMR spectra show features typical of an agostically bonded proton. unex.es In some instances, the signals for the cyclopentadienyl (B1206354) carbons can be used to deduce the symmetry and substitution pattern of the ligands. sci-hub.se

Multi-Dimensional NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is particularly useful for establishing connectivity between different parts of the molecule. For example, a ¹H-¹⁵N HMBC experiment was used to confirm the presence of a hydride ligand in a zirconocene triazenido hydride complex by showing a correlation between the Zr-H signal and the nitrogen atoms of the triazenido ligand. rsc.org Similarly, ¹H-¹¹B HMBC can be used in the study of related borohydride (B1222165) complexes. acs.org Two-dimensional techniques like COSY are also employed to correlate coupled protons, such as those in hydride complexes formed from the reaction of zirconocene dichlorides with organoaluminum hydrides. mdpi.commdpi.com

Technique Application Key Findings Reference
¹H NMR Identification of hydride and ligand protonsZr-H resonance at δ 5.17-5.30 ppm in a triazenido hydride complex. rsc.org rsc.org
¹³C NMR Characterization of ligand carbon frameworkEvidence of agostic interactions in zirconocene hydride alkenyls. unex.es unex.es
HMBC Establishing through-bond connectivity¹H-¹⁵N correlation confirms Zr-H bond in a triazenido hydride. rsc.org rsc.org
COSY Identifying coupled proton networksCorrelation between hydride signals in di-zirconium hydride complexes. mdpi.com mdpi.com

NMR spectroscopy is an indispensable tool for monitoring reactions involving zirconocene dihydrides in real-time, allowing for the identification of transient intermediates and active catalyst species.

Reaction Monitoring: By acquiring NMR spectra at various time intervals, the consumption of reactants and the formation of products and intermediates can be tracked. For example, the reaction of a zirconocene alkyne complex with a triazene (B1217601) was monitored by ¹H NMR, revealing the formation of a transient zirconocene triazenido vinyl complex which then slowly converts to a more stable zirconocene hydride species. rsc.org Similarly, NMR monitoring has been crucial in studying the formation of various hydride intermediates in systems composed of zirconocene dichlorides, organoaluminum hydrides, and activators like methylaluminoxane (B55162) (MAO). mdpi.comresearchgate.net

Catalyst Speciation: In catalytic processes such as olefin polymerization, in situ NMR is used to identify the active catalyst. For instance, in zirconocene-based olefin polymerization, NMR has been used to identify neutral zirconocene dihydride complexes as key species when the catalyst systems are modified with diisobutylaluminum hydride. uni-konstanz.deuni-konstanz.de The interaction of zirconocene dihydride complexes with co-catalysts like MAO can also be followed, revealing the formation of various adducts. mdpi.comresearchgate.net The yields of catalytic reactions are often determined by ¹H NMR spectroscopy using an internal standard. nih.gov

Reaction System Monitored Species NMR Technique Reference
Zirconocene alkyne + triazeneTransient vinyl complex, final hydride product¹H NMR rsc.org
Zirconocene dichloride + HAlBuⁱ₂ + ActivatorHydride intermediates, bis-zirconium complexes¹H NMR, COSY mdpi.comresearchgate.net
Zirconocene/MAO + diisobutylaluminum hydrideNeutral zirconocene dihydride complexes¹H NMR uni-konstanz.deuni-konstanz.de
[Cp₂ZrH₂]₂ + ClAlR₂ + MAOBimetallic Zr,Zr-hydride adducts¹H NMR mdpi.comresearchgate.net

Dynamic NMR spectroscopy provides insights into the fluxional behavior of zirconocene hydride complexes, where different ligands or parts of the molecule exchange positions on the NMR timescale. libretexts.org

Fluxionality: Cationic binuclear zirconocene hydrides exhibit fluxionality. acs.org At very low temperatures (e.g., below -60 °C), separate signals for terminal and bridging hydrides are observed. As the temperature increases, these signals coalesce due to rapid interchange of the hydride ligands. acs.org This behavior is studied through variable-temperature NMR experiments.

Intermolecular Exchange: In some systems, intermolecular exchange processes are observed. For example, certain bimetallic Zr,Al-hydride complexes show broadened ¹H NMR signals at room temperature, which is indicative of exchange processes. mdpi.com In contrast, other related complexes show no signs of intermolecular exchange, suggesting greater stability. mdpi.com These dynamic processes are critical to understanding the reactivity and stability of these complexes in solution. rsc.org

Complex Type Dynamic Process Observation Reference
Cationic binuclear zirconocene hydridesIntramolecular hydride exchange (Fluxionality)Coalescence of terminal and bridging hydride signals upon warming. acs.org
Bimetallic Zr,Al-hydride complexesIntermolecular exchangeBroadened ¹H NMR signals at room temperature. mdpi.com

In Situ Monitoring of Reaction Intermediates and Catalyst Species

X-ray Diffraction (Single Crystal) for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique has been instrumental in confirming the molecular structures of various zirconocene hydride derivatives. For example, the structure of a zirconocene triazenido hydrido species was unambiguously determined by X-ray diffraction, revealing a chelating coordination of the triazenido ligand and the presence of a hydride ligand. rsc.org This analysis also confirmed the structure of a subsequent product formed by the insertion of CO₂ into the Zr-H bond. rsc.org Similarly, the structures of complex multinuclear cationic zirconocene hydrides have been elucidated, providing detailed information on bridging hydrides and Zr-C sigma bonds. acs.org

Compound Key Structural Features Determined by XRD Reference
Zirconocene triazenido hydrido complexChelating NNN unit, confirmed Zr-H position rsc.org
Zirconocene triazenido formate (B1220265) complexProduct of CO₂ insertion into Zr-H bond rsc.org
Trinuclear cationic zirconocene hydrideTrinuclear core, bridging and terminal hydrides, Zr-C σ-bond acs.org
Dimeric ansa-zirconocene dihydrideDimeric structure with bridging hydrides researchgate.net

UV-Vis Spectroscopy for Reactive Species and Catalyst Monitoring

UV-Vis spectroscopy is a valuable technique for monitoring reactive species and catalyst concentrations, especially in systems where NMR might be less suitable, such as with silica-supported catalysts. uni-konstanz.deuni-konstanz.de By comparing the UV-Vis spectra of species in homogeneous solution (where their identity can be confirmed by NMR) with those on a solid support, the nature of the supported species can be inferred. uni-konstanz.deuni-konstanz.deikcest.org This method has been used to demonstrate the formation of neutral zirconocene dihydride complexes on SiO₂ supports in olefin polymerization catalyst systems. uni-konstanz.deuni-konstanz.de The technique can also follow the kinetics of catalyst transformations, as demonstrated by the observation of isosbestic points in the UV-Vis spectra during the conversion of a pre-catalyst. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique specifically used for the detection and characterization of paramagnetic species, i.e., those with unpaired electrons. unito.itutexas.edu In the context of zirconocene chemistry, EPR is crucial for identifying and studying Zr(III) intermediates, which are often involved in reductive elimination or other redox processes.

The thermolysis of dinuclear zirconocene hydride complexes has been shown to produce paramagnetic Zr(III) hydride species, which exhibit a characteristic hydride doublet in their solution EPR spectra. researchgate.net Furthermore, EPR spectroscopy has been used to identify various coordinatively unsaturated and electron-poor Zr(III) species formed during the activation of zirconocene pre-catalysts or in subsequent reactions. researchgate.net For example, the reduction of cationic Zr(IV) complexes can generate stable Zr(III) species, such as (SBI)ZrIII(μ-Cl)₂AlMe₂ (where SBI is rac-dimethylsilylbis(1-indenyl)), which are readily characterized by their EPR signals. researchgate.net This technique provides direct evidence for the involvement of such lower-valent zirconium species in catalytic cycles.

Isotopic Labeling Studies (e.g., Deuterium (B1214612) Labeling) for Mechanistic Probing

Isotopic labeling, particularly with deuterium (²H or D), is a powerful and indispensable tool for elucidating the intricate reaction mechanisms involving zirconocene dihydride and its derivatives. synmr.inarkat-usa.org By selectively replacing hydrogen atoms with deuterium, researchers can track the movement and transformation of specific bonds, differentiate between proposed mechanistic pathways, and gain insight into the formation of transient intermediates. synmr.inacs.org

Detailed research findings from deuterium labeling studies have provided crucial evidence for understanding the reactivity of zirconocene dihydrides. For instance, in the study of bis(indenyl)zirconium complexes, deuterium labeling was instrumental in demonstrating the mechanism of dihydrogen addition. When these complexes were exposed to deuterium gas (D₂), the resulting zirconocene dideuteride was formed through an intramolecular and stereospecific addition to the benzo rings of the indenyl ligands. researchgate.netnih.gov This process was found to occur exclusively from the endo face of the ligand, which is proximal to the zirconium center. researchgate.netnih.gov

Furthermore, these studies revealed a subsequent rearrangement of the bis(indenyl)zirconium dihydrides in the absence of dihydrogen. This rearrangement involves a metal-to-benzo ring hydrogen transfer, leading to a novel zirconium monohydride complex. Mechanistic investigations, including the measurement of a kinetic isotope effect (KIE), have supported a pathway that involves the insertion of a benzo C=C bond into a zirconium-hydride bond. researchgate.netnih.gov

Kinetic isotope effect data provides quantitative insight into the rate-determining steps of a reaction. A primary KIE is observed when a bond to the isotope is broken in the rate-determining step.

Table 1: Kinetic Isotope Effect in the Rearrangement of Bis(indenyl)zirconium Dihydride

Reactant Isotopic Label Measured kH/kD Temperature (°C) Conclusion
(η⁵-C₉H₅-1,3-R₂)₂ZrH₂ / (η⁵-C₉H₅-1,3-R₂)₂ZrD₂ Deuterium at hydride positions Normal, primary KIE 23 Consistent with Zr-H(D) bond cleavage in the rate-determining step, supporting the insertion of a benzo C=C bond into the zirconium hydride. researchgate.netnih.gov

R = SiMe₃, SiMe₂Ph, CHMe₂

Thermolysis of certain cyclometalated zirconocene hydrides in deuterated solvents such as benzene-d₆ has been shown to result in H/D exchange. acs.org This exchange arises from the reversible C-H activation of the solvent's sp²-hybridized C-D bonds, leading to the formation of zirconocene aryl deuteride (B1239839) complexes in equilibrium with the starting hydride. acs.orgresearchgate.net Such experiments are critical for demonstrating the ability of zirconocene complexes to activate otherwise inert C-H (or C-D) bonds.

Isotopic labeling has also been employed to differentiate between competing reaction pathways. For example, studies on the elimination of alkanes from zirconocene alkyl hydrides have used deuterium labeling to distinguish between direct C-H bond reductive coupling and pathways involving cyclometalated intermediates. acs.orgresearchgate.net

In the context of reactions with other small molecules, exposing zirconocene amido hydride complexes to D₂ gas led to isotopic exchange at both the N-H and Zr-H positions. figshare.com The relative rates of deuterium incorporation provided insights into the barriers for 1,2-elimination versus σ-bond metathesis pathways. For most amido complexes studied, deuterium exchange into the N-H position was faster than at the Zr-H position, suggesting a rapid intramolecular isomerization process driven by an equilibrium isotope effect that favors the formation of an N-D bond over a Zr-D bond. figshare.com

The synthesis of zirconocene dihydride itself can utilize isotopically labeled reagents. For example, the reduction of zirconocene dichloride with deuterated reducing agents like lithium aluminum deuteride (LiAlD₄) or lithium deuteride (LiD) provides a direct route to the corresponding zirconocene dideuteride, [(C₅H₅)₂ZrD₂]. santiago-lab.comwikipedia.org This allows for the preparation of labeled starting materials for subsequent mechanistic investigations.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for studying zirconocene (B1252598) dihydride complexes, offering a balance between computational cost and accuracy. mdpi.comresearchgate.net It has been widely applied to elucidate various aspects of their chemistry.

DFT calculations have been instrumental in mapping out the intricate details of reactions involving zirconocene dihydride. These computational studies have provided support for experimentally proposed mechanisms and, in some cases, have predicted new reaction pathways.

CO Coupling and Hydrogenation: DFT calculations have been used to support mechanisms for the reductive homologation and hydrogenation of carbon monoxide (CO) by zirconocene hydride complexes. researchgate.netnih.gov For instance, the reaction of [Zr(Cp)₂H₂] with CO to form a trans-ethenediolate complex is suggested to proceed through a chelating formyl ligand bridging two zirconium centers. nih.gov The initial, reversible formation of a CO adduct, [Zr(Cp)₂(H)₂(CO)], is observed at low temperatures. nih.gov

CO₂ Insertion: The insertion of carbon dioxide into zirconocene complexes has also been a subject of theoretical investigation. DFT studies on the insertion of CO₂ into a Zr-Me bond indicate a significant interaction between the zirconium center and a CO₂ oxygen atom in the transition state. rsc.org Similarly, for the insertion of CO₂ into zirconocene alkoxide bonds, a highly ordered, closed transition state is suggested by both experimental activation parameters and DFT calculations, which favor a lateral attack of CO₂. rsc.org Computational studies have also explored the activation of CO₂ by a zirconocene(IV) triazenido hydride complex, which leads to the formation of a stable zirconocene(IV) triazenido-formate complex. rsc.orgrsc.org

Oligomerization and Polymerization: DFT modeling has been extensively applied to understand the zirconocene-catalyzed oligomerization and polymerization of α-olefins. mdpi.commdpi.comnih.gov These studies have explored the initiation, propagation, and termination stages of these reactions. nih.govresearchgate.net For example, in propylene (B89431) dimerization, DFT calculations suggest that a binuclear Zr-Al mechanism is at play, where the presence of a chloride ligand is crucial for selectivity. nih.gov The calculations have also highlighted the role of β-hydride elimination in chain termination. mdpi.commdpi.com

C-H Activation: DFT calculations have provided evidence for C-H activation processes as potential deactivation pathways in zirconocene-catalyzed reactions. mdpi.com In the absence of dihydrogen, zirconocene dihydride can undergo reversible C-H activation of a cyclopentadienyl (B1206354) trimethylsilyl (B98337) group to form a "tuck-in" derivative. researchgate.netacs.org Thermolysis of such cyclometalated zirconocene hydrides can lead to H/D exchange through reversible C-H activation of sp²-hybridized bonds. researchgate.net

A key application of DFT is the calculation of reaction energetics, including the determination of activation barriers for various elementary steps. This information is crucial for understanding reaction kinetics and selectivity.

DFT calculations have been employed to determine the activation barriers for several key reactions involving zirconocene species. For instance, in the dimerization of propylene catalyzed by zirconocene, the activation barrier for β-hydride elimination was found to be significantly affected by the coordination of Me₂AlCl to the zirconium atom. mdpi.com For the cationic mechanism of propylene polymerization, the formation of a π-complex with propylene is highly exergonic, and the subsequent insertion has a low activation barrier. mdpi.comresearchgate.net

Calculated Activation Barriers for Zirconocene-Catalyzed Reactions
ReactionCatalyst SystemFunctionalCalculated Barrier (kcal/mol)Reference
Propylene Insertion[(η⁵-C₅H₅)₂Zr–H]⁺M-06x2.1 mdpi.comresearchgate.net
Second Propylene Insertion[(η⁵-C₅H₅)₂Zr–C₃H₇]⁺M-06x10.4 mdpi.com
Chain Release (Transfer to Monomer)[(η⁵-C₅H₅)₂Zr–(C₃H₆)₂H]⁺M-06x17.1 mdpi.com
β-Hydride Elimination (R=Me, X=H)[(η⁵-C₅H₅)₂Zr(R)]⁺ with Me₂AlXM-06x17.7 mdpi.com
β-Hydride Elimination (R=Me, X=Cl)[(η⁵-C₅H₅)₂Zr(R)]⁺ with Me₂AlXM-06x13.6 mdpi.com
β-Hydride Elimination (R=Me, X=Me)[(η⁵-C₅H₅)₂Zr(R)]⁺ with Me₂AlXM-06x16.2 mdpi.com

Molecular orbital (MO) analysis, often performed in conjunction with DFT calculations, provides a deeper understanding of the electronic structure and bonding in zirconocene dihydride complexes. This analysis helps to rationalize their reactivity.

The activation of dihydrogen by d⁰ zirconocene derivatives has been studied using extended Hückel molecular orbital analysis. nbn-resolving.ded-nb.info The formation of a dihydrogen adduct is proposed to be analogous to CO adduct formation. nbn-resolving.ded-nb.info The stability of different adduct geometries is determined by back-donation from high-lying M-R' bonding orbitals into the σ* orbital of H₂. nbn-resolving.ded-nb.info This interaction is crucial for the subsequent intramolecular hydrogen shift that can lead to isotope exchange with D₂. nbn-resolving.ded-nb.info This process is termed 'direct hydrogen transfer' and does not involve a change in the metal's oxidation state. nbn-resolving.de

The nature of the bonding in dihydride and dihydrogen complexes is a key aspect of their reactivity. nih.gov Depending on the ligand environment, the interaction with H₂ can range from a classical dihydride, where the H-H bond is broken (oxidative addition), to a non-classical dihydrogen complex, where the H-H bond is only partially activated. nih.gov

DFT calculations are valuable for exploring the potential energy surface of zirconocene dihydride complexes, allowing for the identification of stable conformers and the analysis of ligand coordination preferences. The coordination of ligands to the zirconium center plays a critical role in determining the catalyst's stability and reactivity. researchgate.net For instance, in the reaction of a zirconocene(IV) triazenido hydride complex with CO₂, the coordination of pyridine (B92270) was found to be favorable for the hydrogen transfer step. rsc.org DFT calculations have also been used to investigate the conformational preferences of various zirconocene complexes, including the relative stabilities of different isomers. acs.org

The surrounding solvent can have a significant impact on the energetics and mechanisms of reactions in solution. Computational models that account for solvent effects are therefore essential for obtaining accurate theoretical predictions.

The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are commonly used implicit solvation models in DFT calculations. osti.govq-chem.com These models represent the solvent as a continuous dielectric medium, which simplifies the calculations while still capturing the bulk electrostatic effects of the solvent. The IEFPCM (Integral Equation Formalism Polarizable Continuum Model) has been used to study solvent effects on the properties of various molecules. eurjchem.com The choice of solvent can influence the stability of different species and the barriers of reaction steps. researchgate.net For more complex systems or when explicit solvent interactions are important, hybrid quantum mechanics/molecular mechanics (QM/MM) methods may be employed.

The accuracy of DFT calculations depends on the choice of the exchange-correlation functional and the basis set. It is therefore important to benchmark computational methods against experimental data or higher-level theoretical calculations to assess their reliability.

Several studies have focused on benchmarking different DFT functionals for their ability to accurately predict the properties of zirconocene complexes. acs.orgnih.govresearchgate.net For example, the performance of functionals like B3LYP and PBE-D3 has been compared for calculating structural parameters and reaction energies. acs.orgnih.gov The PBE-D3 functional, which includes an empirical dispersion correction, is often better at describing long-range interactions. acs.orgnih.gov The M06-2X functional has also been shown to be reliable for calculating free energies in zirconocene-catalyzed reactions. mdpi.comnih.gov Benchmarking studies help to establish best practices for computational studies in this area, ensuring that the theoretical predictions are as accurate as possible. mdpi.com

Modeling of Solvent Effects and Solvation Models

Extended Hückel Molecular Orbital Analysis

Extended Hückel Molecular Orbital (EHMO) analysis is a semi-empirical quantum chemistry method that provides valuable insights into the electronic structure and bonding of molecules, including organometallic compounds like zirconocene dihydride. wikipedia.orgwustl.edu This method considers all valence electrons, both σ and π, making it more comprehensive than the simple Hückel method. wikipedia.org While not precise for determining structural geometry, it is effective in analyzing the relative energies of different molecular configurations and understanding orbital interactions. wikipedia.org

In the context of zirconocene derivatives, EHMO analysis has been employed to study the activation of dihydrogen. For d⁰ zirconium species of the general formula (C₅R₅)₂Zr(R')₂, which includes zirconocene dihydride, the formation of a dihydrogen adduct is a key step. The analysis suggests that the stability of different geometries of these adducts is determined by back-donation from high-lying metal-ligand bonding orbitals into the σ* orbital of the dihydrogen molecule.

The EHMO method calculates the total energy as a sum of the energies of each electron in the molecule, without explicitly including electron-electron repulsions. wikipedia.org The off-diagonal elements of the Hamiltonian matrix are approximated using the Wolfsberg-Helmholz formula:

Hij = KSij (Hii + Hjj) / 2

Here, Hii and Hjj are the diagonal elements representing atomic orbital energies, Sij is the overlap matrix element, and K is the Wolfsberg-Helmholz constant, typically set to 1.75. wikipedia.org This approach allows for the calculation of molecular orbitals and their energies, providing a qualitative understanding of bonding and reactivity.

Force Field Models for Ansa-Zirconocene Complexes

Force field models are computational tools used to predict the geometries and vibrational frequencies of molecules. For ansa-zirconocene complexes, which are characterized by a bridge connecting the two cyclopentadienyl rings, specific force field models have been developed to accurately represent their structures.

One notable model is an η⁵-force field, which departs from traditional models that connect the metal center to the centroid of the cyclopentadienyl rings. d-nb.infouni-konstanz.de In this η⁵-model, each carbon atom of the C₅-ring ligands is considered to be directly bonded to the zirconium atom. d-nb.infouni-konstanz.de This approach has been shown to reproduce vibrational frequencies and structural parameters with an accuracy comparable to the more complex centroid models, particularly for simple and Me₂Si-bridged zirconocene dihalide complexes. d-nb.infouni-konstanz.de A significant advantage of this model is that it describes the coordination geometry through the mutual repulsions of the C₅-ring and other ligands, without the need for adjustable equilibrium or force-constant parameters for the angles at the zirconium center. d-nb.infouni-konstanz.de

The accuracy of this η⁵-force field model is particularly evident in its ability to reproduce the strong steric distortions observed in the crystal structures of tert-butyl-substituted ansa-zirconocene dibromide and diiodide complexes. d-nb.infouni-konstanz.de While developed and tested primarily on zirconocene dihalides, the principles of this model, which focus on the direct interaction between the metal and the cyclopentadienyl carbons, are applicable to other zirconocene derivatives, including those with hydride ligands.

Below is a table summarizing some of the general equilibrium bond length and angle parameters used in such force field models for zirconocene complexes.

Parameter Equilibrium Value
Zr–C (ring)2.50 Å
C–C (ring)1.42 Å
C–H (ring)1.09 Å
Angle(C-Zr-C) (adjacent in ring)~33°
Angle(C-C-C) (in ring)108°

Note: These are generalized values and can vary depending on the specific force field and the substituents on the cyclopentadienyl rings.

Catalytic Applications of Zirconcene Dihydride

Olefin Polymerization and Oligomerization

Zirconocene (B1252598) dihydride and its derivatives are pivotal in the catalytic transformation of simple alkenes into valuable polymers and oligomers. These catalytic systems, often comprising a zirconocene precursor and a co-catalyst, offer a high degree of control over the resulting product's structure and molecular weight.

Role of Zirconcene Dihydrides as Active Intermediates

The involvement of metal hydride complexes as active species in the di-, oligo-, and polymerization of alkenes has been a long-standing hypothesis in catalysis. nih.govnih.gov This assumption is supported by several indirect observations, such as the presence of terminal vinylidene groups in the polymer products, which arise from a β-hydride elimination termination step that generates a metal-hydride (M-H) bond in situ. nih.gov While direct evidence was historically scarce, recent studies have provided more definitive proof. nih.govresearchgate.net

Research has established that bimetallic Zr,Zr-hydride intermediates can be formed in systems utilizing zirconocene dichloride or zirconocene dihydride with organoaluminum compounds (OACs) and activators. mdpi.com These hydride complexes are considered precursors to the catalytically active sites responsible for alkene transformations. mdpi.compreprints.org Specifically, NMR studies have demonstrated that new Zr,Zr-hydride complexes are responsible for the high-yield dimerization of alkenes. nih.govnih.gov These neutral zirconocene dihydride complexes can be formed both in hydrocarbon solutions and on silica (B1680970) (SiO₂) supports. uni-konstanz.de

Activation with Co-catalysts (e.g., Methylaluminoxane (B55162), Organoaluminum Compounds, Boron Activators)

The activation of zirconocene precursors is essential to generate the catalytically active species. This is typically achieved using co-catalysts, which can be broadly categorized into aluminoxanes, organoaluminum compounds, and boron-based activators.

Methylaluminoxane (MAO): MAO is a widely used and highly effective co-catalyst. researchgate.net It functions by alkylating the zirconocene precursor (if it's a halide) and then abstracting a ligand (like a methyl group) to generate a cationic, coordinatively unsaturated metal center, which is the active site for polymerization. nih.govnih.gov The interaction between the zirconocene and MAO leads to the formation of species like the cationic [Cp₂ZrCH₃]⁺. nih.govacs.org A large excess of MAO is often required for high activity in homogeneous systems. researchgate.netacs.org

Organoaluminum Compounds: Compounds such as triisobutylaluminum (B85569) (AlBuⁱ₃) and diisobutylaluminum hydride (HAlBuⁱ₂) are frequently used, often in conjunction with other activators. nih.govmdpi.comnih.gov They can initiate the formation of zirconocene hydrides, which then act as the catalytically active sites. mdpi.compreprints.orgnih.gov The addition of AlBuⁱ₃ or HAlBuⁱ₂ to zirconocene systems activated by MAO or boron compounds has been shown to make them more effective in alkene di-, oligo-, or polymerization. nih.gov These compounds can lead to the formation of neutral or bimetallic Zr-Al hydride complexes. uni-konstanz.demdpi.comresearchgate.net

Boron Activators: Boron-based Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), and ionic borates, like trityl tetrakis(pentafluorophenyl)borate (B1229283) ([Ph₃C][B(C₆F₅)₄]), are powerful activators. mdpi.comacs.org They can ionize the pre-alkylated zirconocene catalyst in nearly equimolar amounts, creating well-defined cationic active species. mdpi.com The activation mechanism involves the abstraction of an alkyl group from the zirconocene by the boron compound, generating a cationic zirconocene and a bulky, non-coordinating borate (B1201080) anion. mdpi.comacs.org The combination of zirconocene dihydride with [Ph₃C][B(C₆F₅)₄] can produce binuclear hydrido complexes that are highly active initiators. acs.org

Mechanistic Aspects of Chain Growth and Chain Transfer

The polymerization process catalyzed by activated zirconocene species follows a well-established mechanistic framework.

Chain Growth (Propagation): The fundamental mechanism for chain growth is the Cossee-Arlman mechanism. mdpi.comresearchgate.net This process begins with the coordination of an olefin molecule to the vacant site on the cationic zirconium center, forming a π-complex. nih.gov This is followed by the migratory insertion of the coordinated alkene into the existing zirconium-carbon (or zirconium-hydride) bond. nih.govresearchgate.net This step-wise insertion of monomer units leads to the growth of the polymer chain. nih.gov The rate of chain growth is generally independent of the size of the growing polymer chain. researchgate.net

Chain Transfer (Termination): Several pathways exist for chain termination, which determine the molecular weight of the final polymer. The most common is β-hydride elimination (also called β-hydride transfer). nih.govmdpi.com In this process, a hydrogen atom from the beta-carbon of the growing polymer chain is transferred to the zirconium center. researchgate.net This releases the polymer with a terminal double bond (unsaturation) and regenerates a zirconocene hydride species, which can then initiate a new polymer chain. nih.gov Other chain transfer reactions can occur, including transfer to the aluminum co-catalyst (e.g., AlMe₃ in MAO) or to the monomer itself. researchgate.netpreprints.org The addition of molecular hydrogen (H₂) can also act as an effective chain transfer agent, leading to saturated polymer chains and a reduction in molecular weight. researchgate.net

A specific mechanism involving the reversible formation of a zirconocene allyl dihydrogen complex has been proposed to account for phenomena like chain-end isomerization and the formation of internal vinylidene unsaturations in polypropylene (B1209903) produced with certain C₂-symmetric zirconocenes. capes.gov.br

Performance of Supported Zirconocene Catalysts (e.g., SiO₂-supported)

For industrial applications, homogeneous zirconocene catalysts are often "heterogenized" by immobilizing them on a solid support, most commonly silica (SiO₂). uni-konstanz.de This allows their use in existing slurry or gas-phase polymerization plants and helps control the morphology of the resulting polymer particles. uni-konstanz.de

The performance of these supported catalysts is highly dependent on the properties of the silica and the method of preparation. The calcination temperature of the silica before catalyst deposition is a critical factor, as it determines the concentration and type of surface silanol (B1196071) (Si-OH) groups. researchgate.net These hydroxyl groups can react with the zirconocene and the MAO activator, influencing the nature and number of active sites formed. nih.gov

Studies have shown that neutral zirconocene dihydride complexes can be formed on SiO₂ supports when catalyst systems containing a zirconocene precursor and MAO are modified with agents like diisobutylaluminum hydride. uni-konstanz.deresearchgate.net These supported hydride complexes can be converted back into reactive cationic species upon the addition of an olefin. uni-konstanz.de Modifying the silica support, for instance with gallium (Ga), has been shown to enhance the adsorption of MAO and increase the catalytic activity in ethylene/1-octene copolymerization. sid.ir The catalyst activity of supported systems can be very high, though it is influenced by the interaction between the support, the activator, and the zirconocene complex. nih.govresearchgate.net

Control of Selectivity in Alkene Dimerization vs. Oligomerization

The ability to selectively produce either short-chain dimers or longer-chain oligomers is a key advantage of zirconocene-based catalytic systems. This selectivity is not random but can be precisely controlled by tuning several reaction parameters.

The primary factors influencing the outcome are the ligand structure of the zirconocene and the nature of the co-catalyst/activator system. mdpi.compreprints.org

Ligand Effects: Zirconocenes with sterically non-hindered cyclopentadienyl (B1206354) ligands (e.g., Cp, ansa-Me₂CCp₂) tend to favor the dimerization pathway. mdpi.com In contrast, complexes with bulkier ligands (e.g., C₅Me₅) or electron-withdrawing indenyl ligands promote oligomerization. mdpi.compreprints.org The steric hindrance provided by these larger ligands appears to inhibit chain termination via β-hydride elimination, thus favoring further chain propagation. mdpi.com

Activator Effects: The choice and concentration of the activator also play a crucial role. For the oligomerization of 1-hexene (B165129), using the ionic activator [Ph₃C][B(C₆F₅)₄] at a low [Zr]:[B] ratio of 1:0.3 resulted in higher selectivity for dimerization. mdpi.compreprints.orgnih.gov Increasing the concentration of the boron activator led to the formation of heavier oligomers. mdpi.compreprints.org Similarly, when using MMAO-12 as the activator, systems with less-hindered zirconocenes showed high activity and selectivity for dimers. mdpi.compreprints.org The formation of bimetallic Zr,Zr-hydride intermediates, which are precursors to the active sites for dimerization, is a key aspect of this selectivity control. nih.govmdpi.com

The table below summarizes findings from a study on 1-hexene transformation, illustrating the influence of the zirconocene complex and activator on product selectivity. mdpi.compreprints.org

Influence of Ligand Architecture on Catalytic Performance

The architecture of the ligands surrounding the zirconium center has a profound impact on nearly every aspect of catalytic performance, including activity, selectivity, and the properties of the resulting polymer.

The steric and electronic properties of the cyclopentadienyl (Cp) or indenyl (Ind) ligands are critical. mdpi.comnih.gov

Steric Hindrance: As noted previously, bulky ligands like pentamethylcyclopentadienyl (C₅Me₅) or certain indenyl systems favor the formation of long-chain oligomers over dimers. mdpi.com This is attributed to steric crowding around the active site, which hinders the β-H elimination step necessary for chain termination. mdpi.com

Electronic Effects: Electron-withdrawing ligands, such as indenyl groups, also lead to an increased yield of oligomeric products. mdpi.com

Symmetry and Stereocontrol: The symmetry of the ligand framework is crucial for controlling the stereochemistry of the polymer, particularly for polypropylene. Bridged ansa-zirconocenes, such as rac-[En(THind)₂]ZrCl₂, possess C₂-symmetry, which restricts rotation of the indenyl rings. nih.gov The racemic form of this catalyst produces highly isotactic polypropylene, while the achiral meso form produces atactic (non-stereoregular) polymer. nih.gov

Ansa-Bridge: The nature of the bridge in ansa-metallocenes (e.g., -CH₂CH₂-, -Me₂Si-) also influences catalytic behavior. For instance, in 1-hexene oligomerization, zirconocenes with hydrocarbon bridges like Me₂C< and (Me₂C)₂< produced dimers with high yield (>94%), while a Me₂Si< bridged complex showed different selectivity depending on the activator used (dimers with MMAO-12, oligomers with [Ph₃C][B(C₆F₅)₄]). preprints.org

Theoretical studies using Density Functional Theory (DFT) have further elucidated how ligand substituents influence the stability of the active catalyst and its interactions with other species in the reaction medium. nih.gov

Organic Transformations and Reductions

Zirconocene dihydride and its derivatives, particularly zirconocene hydrochloride (Schwartz's reagent), are pivotal in numerous organic transformations. nih.govorganic-chemistry.org These reagents are especially noted for their ability to selectively reduce polarized functional groups and to functionalize unsaturated carbon-carbon bonds. acs.orgresearchgate.net

Hydrozirconation of Alkenes and Alkynes

Hydrozirconation is a fundamental reaction involving the addition of a zirconium-hydride bond across an alkene or alkyne. This process, typically carried out with Schwartz's reagent, generates organozirconium intermediates that are valuable in organic synthesis. researchgate.net The reaction proceeds via a syn-addition of the Zr-H bond. wikipedia.org

The reactivity of unsaturated substrates towards hydrozirconation follows a general trend: terminal alkynes react faster than terminal alkenes and internal alkynes, which in turn are more reactive than disubstituted alkenes. wikipedia.org This selectivity allows for the preferential functionalization of more reactive sites in molecules containing multiple unsaturated bonds. The resulting alkyl and alkenylzirconium complexes can be trapped with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net The bulky nature of the zirconocene ligand contributes significantly to the high regioselectivity observed in these reactions. researchgate.net

For instance, the hydrozirconation of a terminal alkyne followed by quenching with an electrophile allows for the stereospecific synthesis of trisubstituted alkenes. organic-chemistry.org This methodology has been widely applied in the synthesis of complex organic molecules and natural products.

Catalytic Carbonyl Reductions (e.g., Ketones, Aldehydes, Enones, Lactones)

Zirconocene hydride catalysts are effective for the reduction of a wide array of carbonyl-containing compounds, including ketones, aldehydes, enones, and lactones. nih.govnih.gov These reductions often exhibit broad functional group tolerance, a significant advantage in the synthesis of complex molecules. nih.govacs.org For example, the reduction of acetophenone (B1666503) using a zirconocene hydride catalyst generated in situ can proceed with high yield. acs.org

Recent advancements have demonstrated the selective 1,2-reduction of enones, affording allylic alcohols. acs.org Furthermore, the catalytic reduction of lactones has been successfully achieved. nih.govnih.gov The chemoselectivity of these catalysts is noteworthy, as they can reduce amides to aldehydes without over-reduction to amines. organic-chemistry.orgresearchgate.net

Substrate TypeProduct TypeCatalyst SystemKey FeaturesReference
KetonesAlcoholsCp2ZrCl2 / HydrosilaneHigh yield, broad functional group tolerance. nih.govacs.org
AldehydesAlcoholsCp2ZrCl2 / HydrosilaneEfficient reduction. nih.govacs.org
EnonesAllylic Alcohols (1,2-reduction)Cp2ZrCl2 / HydrosilaneSelective for 1,2-reduction over conjugate reduction. acs.org
LactonesDiolsCp2ZrCl2 / HydrosilaneDemonstrates catalyst's ability to reduce cyclic esters. nih.govnih.gov
Tertiary AmidesAldehydesCp2Zr(H)Cl (Schwartz's Reagent)High chemoselectivity, avoids over-reduction. organic-chemistry.org

A significant advancement in the field has been the development of methods for the in situ generation of active zirconocene hydride catalysts from stable and inexpensive precursors like zirconocene dichloride (Cp2ZrCl2). nih.govacs.org These methods typically involve the use of a stoichiometric reductant, such as a hydrosilane or lithium aluminium hydride. nih.gov

One robust method utilizes 2.5–5 mol % of zirconocene dichloride in combination with a hydrosilane. nih.govnih.gov This approach is notable for not requiring strictly air- or moisture-free conditions, making it more practical for general synthetic use. nih.govacs.org An amine-mediated ligand exchange has been identified as a key step in the formation of the active zirconocene hydride catalyst in some of these systems. nih.govnih.gov The use of LiH has also been reported for the in situ preparation of Schwartz's reagent from zirconocene dichloride. wikipedia.org Another effective protocol involves the use of lithium tri-tert-butoxyaluminum hydride with zirconocene dichloride. researchgate.net The ability to generate the active catalyst from zirconocene dihydride has also been demonstrated. iupac.org

Mechanistic investigations into the catalytic reduction of carbonyls by zirconocene hydrides suggest a multi-step process. nih.gov A proposed mechanism for the reduction of carbonyls using Cp2ZrCl2 and a hydrosilane involves the initial formation of a zirconocene hydride species. nih.govacs.org

The proposed catalytic cycle for carbonyl reduction involves:

Hydrozirconation of the carbonyl group by the zirconocene hydride to form a zirconium alkoxide intermediate. nih.govacs.org

σ-bond metathesis between the zirconium alkoxide and the hydrosilane. This step regenerates the zirconocene hydride catalyst and produces a silyl (B83357) ether. nih.govacs.org

The silyl ether is then hydrolyzed upon workup to yield the final alcohol product. nih.gov

The regeneration of the active [Zr]–H catalyst through the σ-bond metathesis of a Si–H bond and a Zr–OR bond is considered a key turnover step. researchgate.net The reaction generating the zirconium alkoxide is thought to be energetically favorable and fast, while the σ-bond metathesis step is anticipated to be the rate-limiting step of the catalytic cycle. nih.govacs.org Further experimental studies are ongoing to provide a more detailed understanding of these mechanistic intricacies. nih.govacs.org In some cases, an oxo-bridged dimer has been identified as a competent precatalyst. nih.govacs.org

Development of In Situ Catalyst Generation Methods

Carboalumination of Alkynes

Zirconocene dichloride catalyzes the carboalumination of alkynes, a reaction that involves the addition of an organoaluminum reagent across the carbon-carbon triple bond. wikipedia.org This process is particularly useful for the synthesis of stereodefined trisubstituted olefins. wikipedia.org The Zr-catalyzed methylalumination of alkynes exhibits high regioselectivity and almost perfect stereoselectivity. nih.gov

The mechanism is believed to involve "superacidic" bimetallic reagents formed from the interaction between the alkylalane and the 16-electron zirconocene derivative. nih.gov While highly effective for methylalumination, the use of higher alkylaluminum reagents can lead to lower yields due to competing hydroalumination side reactions. wikipedia.org The reaction of alkynes with Et3Al in the presence of Cp2ZrCl2 in nonpolar solvents can proceed through C−H activation, leading to aluminacyclopentenes. acs.org

Radical Cyclization Reactions

Zirconocene complexes, including those derived from zirconocene dihydride, can act as efficient single-electron transfer reagents, enabling radical cyclization reactions. oup.comrsc.org Schwartz's reagent has been shown to be an effective radical chain carrier for the reduction of organic halides. oup.com For example, treatment of 1-bromoadamantane (B121549) with Cp2Zr(H)Cl in the presence of a radical initiator furnishes adamantane. oup.comoup.com

This reactivity has been extended to radical cyclization reactions. For instance, 2-haloalkyl allyl ethers undergo radical cyclization to yield five-membered ring products. oup.comoup.com The reduction can be performed using a catalytic amount of zirconocene dichloride with a stoichiometric reductant like sodium bis(2-methoxyethoxy)aluminium hydride (Red-Al). oup.comrsc.org The reaction mechanism is proposed to proceed through an alkyl radical intermediate. rsc.org

Reductive Removal of Functional Groups

Zirconocene dihydride and its precursor, zirconocene dichloride in the presence of a reducing agent, have demonstrated utility in the reductive removal of various functional groups. wikipedia.org These reactions often proceed with high chemoselectivity, tolerating other sensitive functionalities within the molecule.

One notable application is the cleavage of carbon-heteroatom bonds, such as C-O, C-N, and C-S bonds. organic-chemistry.org For instance, a zirconium-catalyzed reductive cleavage of Csp3 and Csp2 carbon-heteroatom bonds has been developed where a tethered alkene functionality acts as a traceless directing group. This method is particularly effective for the cleavage of homoallylic ethers. organic-chemistry.org

The reduction of carbonyl-containing compounds is another significant application. Zirconocene dihydride catalysts, often generated in situ from zirconocene dichloride and a hydrosilane, can effectively reduce ketones, aldehydes, enones, ynones, and lactones to their corresponding alcohols in high yields. acs.orgnih.gov A key advantage of these systems is their tolerance of a wide range of functional groups, including aryl ethers, amines, nitro groups, and halides, without concomitant reduction of these moieties. acs.org For example, the reduction of α-bromoketones to the corresponding bromoalcohols proceeds without hydrodehalogenation. acs.org

Furthermore, the in situ generation of Schwartz's reagent (Cp₂ZrHCl) from zirconocene dichloride and reductants like diisobutylaluminium hydride (DIBAL-H) allows for the regioselective cleavage of primary acetates in complex molecules, including carbohydrates and terpenes, with high tolerance for other protecting groups. organic-chemistry.org

The following table summarizes the types of functional groups that can be reductively removed or transformed using zirconocene dihydride-based systems.

Functional Group ClassSubstrate ExampleProduct TypeKey Features
Carbon-Heteroatom Homoallylic ethersAlcoholsTraceless alkene directing group
Carbonyl Compounds Ketones, AldehydesAlcoholsHigh chemoselectivity, broad functional group tolerance acs.orgnih.gov
α-BromoketonesBromoalcoholsNo hydrodehalogenation observed acs.org
Esters, LactonesAlcoholsComplete reduction acs.orgchemrxiv.org
Acetates Primary acetatesAlcoholsRegioselective cleavage organic-chemistry.org
Amides Tertiary amidesAldehydesEfficient and chemoselective reduction organic-chemistry.org

Chemoselective Carbon-Carbon, Carbon-Nitrogen, and Carbon-Halogen Bond Formation

The versatility of zirconocene dihydride extends to the chemoselective formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-halogen (C-X) bonds. dntb.gov.uaresearchgate.net These transformations often proceed through organozirconium intermediates generated via hydrozirconation of unsaturated substrates. A significant advantage of this chemistry is the compatibility of the zirconocene reagents with various functional groups and other metals used in subsequent cross-coupling reactions. dntb.gov.uaresearchgate.net

Carbon-Carbon Bond Formation:

Zirconacyclopentenes, formed from the reaction of zirconocene dihydride with two equivalents of an alkyne or alkene, are key intermediates for C-C bond formation. These five-membered metallacycles can react chemoselectively with various electrophiles. For instance, reaction with allyl chloride in the presence of a copper salt and a lithium or magnesium salt leads to C-C bond formation at the alkenyl carbon of the zirconacyclopentene. rsc.org Conversely, selective C-C bond formation at the alkyl carbon can be achieved by treating the zirconacyclopentene with a copper salt, a lithium or magnesium salt, methanol, and allyl chloride. rsc.org

Furthermore, alkylzirconocenes, readily prepared by the hydrozirconation of alkenes, can participate in nickel-catalyzed cross-coupling reactions with aryl halides to form C(sp³)–C(sp²) bonds. researchgate.net This method is notable for its broad substrate scope and high regioselectivity. researchgate.net

Carbon-Nitrogen Bond Formation:

Zirconocene hydride-catalyzed reactions have been developed for the synthesis of nitrogen-containing compounds. For example, the hydrozirconation of an alkyne followed by a copper-catalyzed electrophilic enamidation with dioxazolones provides a route to enamides. researchgate.net This method benefits from the high functional group tolerance of the hydrozirconation step. researchgate.net

A highly selective method for the conversion of esters to imines, enamines, or amines has also been reported. researchgate.net This transformation is enabled by an amine-intercepted zirconocene hydride-catalyzed reduction, demonstrating the utility of this system in forming C-N bonds from readily available starting materials. researchgate.net

Carbon-Halogen Bond Formation:

While less common than C-C and C-N bond formation, the generation of carbon-halogen bonds is also achievable. The hydrozirconation of alkynes and alkenes with Schwartz's reagent, which can be generated in situ, followed by treatment with a halogen source like iodine, leads to the regioselective formation of vinyl and alkyl halides. organic-chemistry.org

The table below provides an overview of representative chemoselective bond-forming reactions catalyzed by zirconocene dihydride systems.

Bond FormedReaction TypeSubstratesKey Features
C-C Cross-couplinggem-Borazirconocene alkanes, Aryl halidesVisible-light induced, Ni-catalyzed, high regioselectivity researchgate.net
C-C AllylationZirconacyclopentenes, Allyl chlorideChemoselective reaction at alkenyl or alkyl carbon rsc.org
C-N Reductive AminationEsters, AminesForms imines, enamines, or amines researchgate.net
C-N EnamidationAlkynes, DioxazolonesCu-catalyzed, high functional group tolerance researchgate.net
C-X HalogenationAlkynes, AlkenesRegioselective hydrozirconation-iodination organic-chemistry.org

Enantioselective Transformations

The development of enantioselective transformations using zirconocene-based catalysts has significantly broadened their application in asymmetric synthesis. dntb.gov.uaresearchgate.net These methods often rely on the use of chiral zirconocene complexes to induce stereocontrol in various chemical reactions.

One of the prominent areas of enantioselective catalysis is the hydrogenation of olefins. Homogeneous Ziegler-Natta catalysts derived from chiral zirconocene complexes have been shown to effect the enantioselective hydrogenation of prochiral alkenes. acs.org

Furthermore, enantioselective C-C bond-forming reactions have been successfully developed. For example, the use of non-C₂-symmetric ProPhenol ligands in conjunction with zirconocene hydride enables the catalytic and asymmetric vinylation of N-Boc imines. This reaction proceeds via hydrozirconation of an alkyne to generate a vinylzirconium species, which then adds enantioselectively to the imine, affording allylic amines in excellent yields and high enantioselectivities. organic-chemistry.org This methodology has been applied to the asymmetric synthesis of bioactive molecules, such as the selective serotonin (B10506) reuptake inhibitor (-)-dapoxetine. organic-chemistry.org

The following table summarizes key examples of enantioselective transformations involving zirconocene dihydride and its derivatives.

TransformationChiral Catalyst/LigandSubstratesProductEnantioselectivity (ee)
Olefin Hydrogenation Chiral ansa-ZirconoceneProchiral OlefinsChiral AlkanesHigh
Vinylation of Imines non-C₂-symmetric ProPhenolN-Boc Imines, AlkynesChiral Allylic AminesExcellent

Ring-Closure Reactions (e.g., Cyclopropanes, Pyrrolidines)

Zirconocene-mediated reactions have proven to be a powerful tool for the construction of various cyclic structures, including strained rings like cyclopropanes and heterocyclic systems such as pyrrolidines. dntb.gov.uaresearchgate.net These ring-closure reactions often leverage the ability of zirconocene complexes to mediate intramolecular C-C bond formation.

In one approach, the diastereoselective synthesis of cyclopentanols and N,O-dimethylcyclopentylhydroxylamines from 4-pentenoic acid-derived Weinreb amides has been demonstrated. dntb.gov.ua This transformation proceeds through the concomitant generation of both a nucleophilic and an electrophilic center via hydrozirconation of the amide and the C=C double bond, followed by a tunable ring-closure step. dntb.gov.ua

Stoichiometric zirconocene complexes have also been employed in the C-C bond activation of vinylcyclopropanes (VCPs). uni-regensburg.de The reaction is initiated by an allylic C-H insertion by the zirconocene, followed by a "zirconium walk" and subsequent oxidative addition into the proximal cyclopropane (B1198618) C-C bond to form a zirconacyclobutane. This intermediate can then react sequentially with two different electrophiles, leading to difunctionalized products with excellent regio- and diastereoselectivity. uni-regensburg.de

Furthermore, zirconocene dihydride and its derivatives can catalyze the formation of heterocycles. For instance, an intramolecular version of the amine-intercepted ester reduction leads to the synthesis of 3-aminotetrahydrofurans and 3-aminotetrahydropyrans. researchgate.net

The table below highlights representative ring-closure reactions utilizing zirconocene-based reagents.

Ring SystemReaction TypeStarting MaterialsKey Features
Cyclopentanols Intramolecular Cyclization4-Pentenoic acid-derived Weinreb amidesDiastereoselective, tunable to different products dntb.gov.ua
Difunctionalized Alkanes Ring-opening/DifunctionalizationVinylcyclopropanesStoichiometric Zr, excellent regio- and diastereoselectivity uni-regensburg.de
3-Aminotetrahydrofurans/pyrans Intramolecular Reductive AminationUnsaturated Esters, AminesCatalytic, formation of N-heterocycles researchgate.net

Dehydrocoupling Reactions (e.g., Acetylenes)

Zirconocene derivatives, including zirconocene dihydride, have been shown to catalyze dehydrocoupling reactions, a process that involves the formation of a new bond between two substrate molecules with the concomitant elimination of dihydrogen (H₂). This methodology is particularly relevant for the coupling of acetylenes.

Anionic zirconocene trihydride has been investigated for the catalytic dehydrocoupling of phenylacetylene (B144264). smu.ca The electron-rich nature of the zirconium center in this complex is believed to facilitate the activation of the C-H bonds of the acetylene (B1199291). The proposed catalytic cycle involves the formation of zirconocene acetylide intermediates, which can then react further to produce coupled acetylene products. smu.ca While early work by Negishi and coworkers demonstrated a stoichiometric coupling of phenylacetylene via an anionic zirconocene derivative, more recent research has focused on achieving catalytic turnover. smu.ca

The catalytic dehydrocoupling of primary phosphines using an anionic zirconocene trihydride also provides valuable insight into the potential for similar reactivity with acetylenes. The success in phosphine (B1218219) dehydrocoupling is attributed to the electron-rich zirconium anion and the redox stability of the metal center, which are crucial for this type of reaction. smu.ca

The table below summarizes the key aspects of zirconocene-catalyzed dehydrocoupling of acetylenes.

SubstrateCatalystProductKey Features
Phenylacetylene Anionic Zirconocene TrihydrideCoupled AcetylenesCatalytic, involves zirconocene acetylide intermediates smu.ca

Small Molecule Activation Beyond Hydrogen

The reactivity of zirconocene dihydride and related complexes extends beyond the activation of dihydrogen to include other small, relatively inert molecules, most notably dinitrogen (N₂).

Dinitrogen (N₂) Activation for Synthetic Applications

The activation of dinitrogen, a molecule characterized by its strong N≡N triple bond and high ionization potential, is a significant challenge in chemistry. researchgate.net Zirconocene complexes have emerged as a promising platform for the coordination and subsequent functionalization of N₂ under mild conditions.

The reaction of a zirconocene dihydride with dinitrogen can lead to the formation of a dinitrogen complex. acs.org In some systems, particularly those with ansa-bridged cyclopentadienyl ligands, the dinitrogen ligand is bound in a side-on fashion, leading to a significant lengthening and activation of the N-N bond. nih.gov

A major breakthrough in this area was the demonstration that a zirconium complex containing modified cyclopentadienyl ligands could not only bind N₂ but also facilitate the direct formation of N-H bonds from N₂ and H₂. researchgate.net Subsequent warming of the resulting complex leads to the cleavage of the N-N bond, and further hydrogenation ultimately yields ammonia (B1221849). researchgate.net This represents a significant step towards the development of molecular systems for the catalytic synthesis of ammonia from dinitrogen and dihydrogen under mild conditions.

The reactivity of the coordinated dinitrogen is highly dependent on the ligand framework of the zirconium center. For instance, the use of amido-phosphine-based ligands results in the addition of only one equivalent of H₂ to the dinitrogen complex, whereas substituted cyclopentadienyl systems can facilitate the addition of two equivalents of H₂. capes.gov.br

The table below outlines the key findings in the activation of dinitrogen by zirconocene complexes.

Zirconium Complex TypeReactantsKey Intermediates/ProductsSignificance
Zirconocene Dihydride N₂Zirconocene Dinitrogen ComplexFormation of a stable N₂ adduct acs.org
Zirconocene with modified Cp ligands N₂, H₂Diazenido dihydride, Zirconium nitrideN-H bond formation, N-N bond cleavage, eventual formation of ammonia researchgate.netcapes.gov.br
ansa-Zirconocene N₂Side-on bridged dinitrogen complexStrong activation of the N-N bond nih.gov

Carbon Dioxide (CO₂) Activation

The activation and functionalization of carbon dioxide (CO₂), a molecule of significant thermodynamic and kinetic stability, represents a pivotal challenge in chemistry. Zirconocene dihydride and its derivatives have emerged as potent reagents for this transformation, primarily through the insertion of CO₂ into their metal-hydride bonds. This initial activation step is central to the catalytic reduction of CO₂ into more valuable chemical feedstocks.

The fundamental interaction involves the nucleophilic attack of the hydride ligand (H⁻) on the electrophilic carbon atom of CO₂. This process, known as migratory insertion, results in the formation of a zirconocene formate (B1220265) complex. This reactivity is a common theme across various zirconocene hydride species, including zirconocene chloride hydride (Schwartz's reagent) and more complex, substituted zirconocene hydrides.

Research into a multimetallic permethylpentalene zirconium hydride complex demonstrated the facile insertion of CO₂ into the Zr-H bonds upon exposure to CO₂ at atmospheric pressure, yielding a stable formate complex. acs.orgresearchgate.net Similarly, a zirconocene(IV) triazenido hydride complex has been shown to readily activate CO₂ to form a rare, stable, and isolable mononuclear zirconocene(IV) triazenido-formate complex. rsc.orgrsc.org The stability of this particular formate complex is attributed to the sterically demanding nature of the triazene (B1217601) ligand, which prevents the subsequent reactions that are often observed with other zirconocene complexes like Schwartz's reagent. rsc.org

The formation of the zirconocene formate is the gateway to catalytic cycles for CO₂ reduction. In systems designed for further transformation, this formate intermediate is not isolated but reacts in subsequent steps. For instance, in the hydrosilylation of CO₂ catalyzed by zirconocene chloride hydride, the initial zirconocene formate undergoes a sigma bond metathesis with a hydrosilane. researchgate.net This step releases a silyl formate and regenerates the active zirconocene hydride catalyst, allowing the cycle to continue. Through successive hydrosilylation cycles, CO₂ can be selectively reduced to the level of formaldehyde (B43269) or even methanol, with methoxysilanes being key intermediates, achieving excellent yields (>99%). rsc.orgresearchgate.net

Research Findings on Zirconocene Hydride-CO₂ Reactions

Future Research Directions and Challenges

Development of Novel Synthetic Routes for Enhanced Efficiency and Yield

The traditional synthesis of zirconocene (B1252598) dihydrides often involves stoichiometric reactions with reagents that can be hazardous or difficult to handle. nih.gov Future research is focused on developing more efficient and user-friendly catalytic methods for their in-situ generation. nih.govacs.org A promising approach involves the use of zirconocene dichloride precursors with a stoichiometric reductant like hydrosilane. nih.govacs.org This method is not only milder but also more tolerant of various functional groups and does not require strictly anhydrous or oxygen-free conditions. nih.govacs.org

One innovative strategy involves an amine-mediated ligand exchange to generate the active zirconocene hydride catalyst. acs.org Mechanistic studies suggest the formation of an oxo-bridged dimer as a key precatalyst in this process. acs.org Another avenue of exploration is the use of tert-butyllithium (B1211817) to prepare zirconocene hydrido chloride complexes, which can then be converted to the dihydride. researchgate.net This method has proven effective for preparing metallocene alkyl hydrides and dihydrides that are not accessible through more traditional routes. researchgate.net

Table 1: Comparison of Synthetic Routes for Zirconocene Dihydrides

Method Precursor Reagents Key Features
Hydrosilane Reduction Zirconocene dichloride Hydrosilane, Amine Mild conditions, functional group tolerance, in-situ generation. nih.govacs.org

Exploration of Untapped Catalytic Applications for Zirconocene Dihydrides

While zirconocene hydrides have been utilized in various transformations, their catalytic applications remain less explored compared to other transition metal hydrides. nih.govacs.org A significant area of future research lies in uncovering new catalytic reactions for these compounds. Recent work has demonstrated their potential in the reduction of a wide array of carbonyl-containing substrates, including ketones, aldehydes, enones, ynones, and lactones, with high yields. acs.org

The unique reactivity of zirconocene hydrides, coupled with the lower cost and toxicity of zirconium compared to many late-transition metals, makes them attractive for developing novel catalytic processes. nih.gov Research is ongoing to expand their use in areas such as hydrozirconation, carbozirconation, and hydrogenation. researchgate.net The development of zirconium-catalyzed reactions of organoboron compounds is another promising frontier. researchgate.net Furthermore, the ability to generate zirconocene hydrides in situ from stable and inexpensive precursors like zirconocene dichloride opens up new possibilities for their broader application in catalysis. nih.gov

Advanced Mechanistic Elucidation for Complex Catalytic Cycles

A thorough understanding of the reaction mechanisms is crucial for optimizing existing catalytic systems and designing new ones. For zirconocene dihydride-catalyzed reactions, detailed mechanistic studies are essential to unravel the intricate steps of the catalytic cycle. For instance, in carbonyl reductions, a proposed mechanism involves the formation of an oxo-bridged zirconocene dimer, which then reacts with a silane (B1218182) to generate the active zirconocene hydride species. nih.gov However, steps like the σ-bond metathesis to regenerate the catalyst are thought to be rate-limiting and may be more complex than currently understood. acs.org

Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating these complex reaction pathways. DFT calculations can help identify transition states and intermediates, providing insights into the factors that control reactivity and selectivity. For example, in the intramolecular hydroamination/cyclization of aminoallenes, DFT studies have been used to map out the entire catalytic cycle, from precatalyst activation to the final product formation.

Rational Design of Ligand Architectures for Tailored Reactivity and Selectivity

The cyclopentadienyl (B1206354) (Cp) ligands and their derivatives play a critical role in modulating the steric and electronic properties of the zirconocene complex, thereby influencing its reactivity and selectivity. researchgate.netresearchgate.net The rational design of ligand architectures is a key strategy for developing catalysts with tailored properties. researchgate.netresearchgate.net By modifying the substituents on the Cp rings or by introducing bridging units (ansa-metallocenes), researchers can fine-tune the catalyst's performance for specific applications, such as controlling the tacticity of polymers in olefin polymerization. researchgate.netmcmaster.ca

For instance, the use of bulky ligands can prevent the formation of dimeric or polymeric hydride species, which are often less reactive. smu.ca The design of ligands that can stabilize the catalytically active species or facilitate key steps in the catalytic cycle is a major focus of current research. researchgate.net This includes the development of ligands that can promote specific reaction pathways or prevent catalyst deactivation.

Integration of Predictive Computational Chemistry for Catalyst Discovery

The discovery of new catalysts has traditionally been a process of trial and error. However, the integration of predictive computational chemistry, including machine learning (ML), is revolutionizing this field. uio.noarxiv.org By combining quantum mechanics data with ML models, researchers can screen vast chemical spaces to identify promising catalyst candidates. uio.no These models can predict various catalyst properties, such as activity and selectivity, based on their structural and electronic features. uio.noresearchgate.net

This data-driven approach can significantly accelerate the catalyst discovery and optimization process. researchgate.net For example, Artificial Neural Networks (ANNs) have been trained to predict the outcomes of zirconocene-catalyzed olefin polymerization, including chain length and polydispersity. researchgate.net Such models can also be used in reverse to deduce kinetic parameters from experimental data, providing a powerful tool for understanding and improving catalytic systems. researchgate.net The continued development and application of these computational tools will be instrumental in designing the next generation of zirconocene dihydride catalysts. arxiv.orgias.ac.in

Strategies for Stabilization of Transient and Highly Reactive Intermediates

Many catalytic reactions involving zirconocene dihydrides proceed through transient and highly reactive intermediates. umich.edunih.gov The direct observation and characterization of these species are often challenging but crucial for a complete understanding of the reaction mechanism. Future research will focus on developing strategies to stabilize these intermediates, allowing for their detailed study.

One approach is the use of specialized ligands that can coordinate to the metal center and prevent decomposition pathways. smu.ca Another strategy involves the use of trapping agents that can react with the transient intermediates to form more stable adducts that can be characterized spectroscopically. nih.gov For example, the formation of a discrete metal hydride species has been substantiated by trapping it with an alkyne. nih.gov Furthermore, the study of bimetallic systems, where a second metal can influence the stability and reactivity of the zirconium center, offers another avenue for stabilizing reactive intermediates. rsc.orgmdpi.com Understanding and controlling the lifetime of these transient species is key to unlocking new catalytic transformations.

Table 2: Chemical Compounds Mentioned

Compound Name
Zirconocene dihydride
Zirconocene dichloride
Hydrosilane
tert-Butyllithium
Zirconocene hydrido chloride
Oxo-bridged zirconocene dimer
Cyclopentadienyl
ansa-Metallocenes

Q & A

Q. How are dihydride complexes synthesized, and what characterization techniques are essential for verifying their purity and structure?

  • Methodological Answer: Synthesis often involves hydrogenolysis of precursor metal complexes under controlled pressures and temperatures. For example, lanthanide dihydrides are synthesized using scorpionate ligands to stabilize the hydride framework . Characterization requires multi-technique approaches:
  • NMR Spectroscopy: Detects hydride resonances (e.g., 1^1H/2^2D isotope effects in [CpIr(dmpm)H2_2]2+^{2+} to probe dynamic behavior ).
  • X-ray Crystallography: Resolves geometric parameters (e.g., Erbium dihydride’s fluorite structure ).
  • DFT Calculations: Validates experimental geometries and electronic states (e.g., AuH2_2 electronic structure ).

Q. What experimental and computational methods are used to determine the structural and electronic properties of dihydride complexes?

  • Methodological Answer:
  • Vibrational Spectroscopy: Identifies Ir–H2_2 anharmonicities in potential energy surfaces .
  • Photoelectron Spectroscopy (PES): Measures detachment energies (e.g., AuH2_2^- to AuH2_2 transitions ).
  • Quasi-Harmonic Debye Model: Predicts thermodynamic properties (e.g., thermal expansion in ErH2_2 ).

Q. How do NMR parameters (e.g., 1JHD^1J_{\text{HD}}1JHD​) reflect the electronic environment of dihydride complexes?

  • Methodological Answer: Temperature-dependent 1JHD^1J_{\text{HD}} coupling constants and isotope effects on chemical shifts (Δδ\Delta\delta) reveal vibrational states and anharmonicities. For [CpIr(dmpm)H2_2]2+^{2+}, combined DFT and quantum dynamics simulations correlate these parameters with the Ir–H2_2 potential energy surface .

Advanced Research Questions

Q. How can conflicting desorption energy barriers (e.g., 2.5 eV vs. 3.7 eV) in dihydride-mediated processes be resolved?

  • Methodological Answer: Contradictions arise from mechanistic differences (e.g., isolated dihydride vs. multi-step pathways). Resolve via:
  • Kinetic Isotope Effects: Differentiate rate-limiting steps .
  • Multireference Computational Methods: Compare prepairing, isomerization, and isolated dihydride mechanisms (e.g., SiH2_2 desorption vs. delocalized H2_2 formation ).

Q. What advanced spectroscopic and computational strategies elucidate the electronic states of open-shell dihydrides?

  • Methodological Answer:
  • Relativistic X2C-EOM-CCSD: Accurately reproduces adiabatic detachment energies (ADEs) and vibrational states in AuH2_2 .
  • Symmetry Breaking Analysis: Identifies pseudo-Jahn–Teller effects in linear configurations .

Q. How do computational models reconcile discrepancies in hydrogen redistribution and degradation pathways for dihydrides under extreme conditions?

  • Methodological Answer:
  • Table: Key Parameters for Yttrium Dihydride Degradation Studies
ParameterChallengeMethodological Approach
H2_2 RedistributionVariability in H concentration dataIn situ neutron diffraction under thermal gradients
Reactivity in BreachesLack of accident-scenario dataHigh-pressure DFT + Monte Carlo simulations

Q. What mechanistic insights explain enantioconvergence vs. enantiodivergence in asymmetric hydrogenation catalyzed by dihydrides?

  • Methodological Answer: Pathway selectivity (e.g., dihydride vs. unsaturated mechanisms) depends on substrate chelation strength. Stronger (Z)-isomer binding favors less selective pathways, as shown in β-dehydroamino acid hydrogenation .

Q. How do isotope effects and temperature gradients influence the kinetic vs. thermodynamic control of dihydride-mediated reactions?

  • Methodological Answer:
  • Isotopic Labeling: Tracks H/D exchange rates (e.g., [CpIr(dmpm)H2_2]2+^{2+} ).
  • Arrhenius Analysis: Distinguishes between activation energies of competing pathways (e.g., 1.6 eV for quenched defects vs. 1.1 eV for light-induced defects in SiH2_2 ).

Q. What strategies enable dihydrides to activate inert molecules like N2_22​ and CO2_22​?

  • Methodological Answer: Dititanium dihydride frameworks cleave N2_2 via multi-metallic cooperation, followed by CO2_2 insertion to form isocyanate. Mechanistic studies combine X-ray crystallography, spectroscopy, and DFT .

Q. How do bridging vs. terminal hydride configurations affect catalytic cycles (e.g., hydroformylation)?

  • Methodological Answer:
    Bridged dihydrides lower migratory insertion barriers (8.0 kJ/mol vs. 23.2 kJ/mol for terminal hydrides), as shown in alkene hydroformylation .

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